N-D-Gluconoyl-L-leucine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-4-methyl-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO8/c1-5(2)3-6(12(20)21)13-11(19)10(18)9(17)8(16)7(15)4-14/h5-10,14-18H,3-4H2,1-2H3,(H,13,19)(H,20,21)/t6-,7+,8+,9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWILBCFLAFDSM-LOLPMWEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001312018 | |
| Record name | L-Leucine, N-D-gluconoyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15893-50-2 | |
| Record name | L-Leucine, N-D-gluconoyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15893-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-D-Gluconoyl-L-leucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015893502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Leucine, N-D-gluconoyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-D-gluconoyl-L-leucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.376 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of N-D-Gluconoyl-L-leucine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of N-D-Gluconoyl-L-leucine, a molecule of interest in various research and development sectors. The guide details both chemical and enzymatic synthetic pathways, offering step-by-step experimental protocols. Furthermore, it outlines robust purification methodologies, including ion exchange and reverse-phase chromatography, to achieve high-purity this compound. All quantitative data is summarized in structured tables for clarity, and key processes are visualized through logical diagrams to facilitate understanding.
Introduction
This compound is a derivative of the essential amino acid L-leucine, where the amino group is acylated with a D-gluconoyl group. This modification can significantly alter the physicochemical properties of the parent amino acid, potentially influencing its biological activity, solubility, and stability. Such derivatives are of growing interest in pharmaceutical and biotechnological research for applications ranging from drug delivery to cell culture media supplementation. This guide aims to provide researchers and professionals with the core knowledge and detailed protocols required for the successful synthesis and purification of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through two primary routes: chemical synthesis and enzymatic synthesis.
Chemical Synthesis: Acylation using D-glucono-δ-lactone
A common and efficient method for the chemical synthesis of this compound involves the reaction of L-leucine with D-glucono-δ-lactone in an aqueous basic solution. D-glucono-δ-lactone, the cyclic ester of D-gluconic acid, readily reacts with the primary amine of L-leucine to form the desired amide bond.[1][2][3]
Experimental Protocol:
-
Dissolution of L-leucine: Dissolve L-leucine in an aqueous solution of sodium bicarbonate (or another suitable base like sodium hydroxide) with stirring. The molar ratio of base to L-leucine should be approximately 1:1 to deprotonate the amino group, enhancing its nucleophilicity.
-
Reaction with D-glucono-δ-lactone: To the L-leucine solution, add D-glucono-δ-lactone in a slight molar excess (e.g., 1.1 equivalents). The reaction is typically carried out at room temperature with continuous stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting materials and the formation of the product.
-
Acidification: Upon completion of the reaction, the solution is acidified (e.g., with hydrochloric acid) to a pH of approximately 2-3. This step protonates the carboxyl group of the product and any unreacted L-leucine, and also helps to hydrolyze any remaining D-glucono-δ-lactone to D-gluconic acid.
-
Initial Product Isolation: The acidified solution can be concentrated under reduced pressure to remove the solvent. The resulting crude product will be a mixture of this compound, unreacted L-leucine, D-gluconic acid, and salts.
Table 1: Chemical Synthesis Reactant Quantities
| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents |
| L-leucine | 131.17 | 1.0 |
| D-glucono-δ-lactone | 178.14 | 1.1 |
| Sodium Bicarbonate | 84.01 | 1.0 |
Diagram 1: Chemical Synthesis Workflow
Caption: Workflow for the chemical synthesis of this compound.
Enzymatic Synthesis
Enzymatic synthesis offers a milder and more specific alternative to chemical methods. Lipases and acylases are enzymes that can catalyze the formation of the amide bond between D-gluconic acid and L-leucine. This method often proceeds under milder reaction conditions and can offer high regioselectivity and stereoselectivity.
Experimental Protocol:
-
Substrate Preparation: Prepare a buffered solution containing L-leucine and a suitable acyl donor, which could be D-gluconic acid or an activated ester thereof.
-
Enzyme Addition: Add the selected enzyme (e.g., a commercially available lipase or acylase) to the substrate solution. The optimal enzyme concentration and buffer pH will depend on the specific enzyme used and should be determined empirically.
-
Incubation: The reaction mixture is incubated at a controlled temperature (typically 30-50°C) with gentle agitation to ensure proper mixing.
-
Reaction Monitoring: The reaction progress is monitored over time using HPLC or another suitable analytical technique.
-
Enzyme Inactivation and Removal: Once the reaction has reached the desired conversion, the enzyme is inactivated (e.g., by heat treatment or pH change) and removed from the reaction mixture, often by filtration or centrifugation.
-
Product Isolation: The product is then isolated from the reaction supernatant.
Table 2: General Conditions for Enzymatic Synthesis
| Parameter | Condition |
| Enzyme | Lipase or Acylase |
| Substrates | L-leucine, D-gluconic acid (or activated ester) |
| Solvent | Aqueous buffer or organic solvent |
| pH | 6.0 - 8.0 (enzyme dependent) |
| Temperature | 30 - 50 °C (enzyme dependent) |
Purification of this compound
Purification of the synthesized this compound is crucial to remove unreacted starting materials, byproducts, and salts. A multi-step purification strategy is often employed, typically involving chromatography.
Ion Exchange Chromatography (IEC)
Ion exchange chromatography is an effective method for separating charged molecules.[4][5][6] At a pH below the isoelectric point (pI) of this compound, the molecule will carry a net positive charge due to the protonated amino group of the leucine moiety and can be purified using a cation exchange resin. Conversely, at a pH above its pI, it will have a net negative charge from the carboxyl group and can be purified using an anion exchange resin.
Experimental Protocol (Cation Exchange):
-
Column Equilibration: Pack a column with a suitable strong cation exchange resin (e.g., Dowex 50W) and equilibrate it with a low ionic strength acidic buffer (e.g., 0.1 M acetic acid, pH ~2.5).
-
Sample Loading: Dissolve the crude product in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove unbound impurities such as D-gluconic acid.
-
Elution: Elute the bound this compound using a salt gradient (e.g., 0 to 1 M NaCl in the equilibration buffer) or a pH gradient. Collect fractions and monitor the eluate for the presence of the product using a suitable detection method (e.g., UV absorbance at 210-220 nm or a specific assay).
-
Desalting: Pool the fractions containing the pure product and desalt them using dialysis, size-exclusion chromatography, or by precipitation.
Diagram 2: Ion Exchange Chromatography Workflow
Caption: Workflow for the purification of this compound using IEC.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity.[7][8][9] this compound, being more polar than unreacted L-leucine due to the gluconoyl group, can be effectively separated.
Experimental Protocol:
-
Column and Mobile Phase: Use a C18 reverse-phase column. The mobile phase typically consists of a mixture of water (A) and an organic solvent like acetonitrile or methanol (B), both containing a small amount of an ion-pairing agent such as trifluoroacetic acid (TFA, 0.1%) to improve peak shape.
-
Gradient Elution: Elute the sample using a gradient of increasing organic solvent concentration. For example, a linear gradient from 5% B to 50% B over 30 minutes.
-
Detection and Fraction Collection: Monitor the eluate at a suitable wavelength (e.g., 210 nm) and collect the fractions corresponding to the this compound peak.
-
Solvent Removal: Combine the pure fractions and remove the organic solvent and water by lyophilization or evaporation under reduced pressure.
Table 3: RP-HPLC Parameters
| Parameter | Condition |
| Column | C18, 5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-50% B over 30 min |
| Flow Rate | 1 mL/min |
| Detection | UV at 210 nm |
Characterization
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
Table 4: Physicochemical and Spectroscopic Data
| Property | Value/Technique | Reference |
| Molecular Formula | C12H23NO8 | [10] |
| Molecular Weight | 309.31 g/mol | [10] |
| Appearance | White solid | [10] |
| Solubility | Soluble in water | [10] |
| ¹H NMR | Characteristic shifts for gluconoyl and leucine moieties | [11] |
| ¹³C NMR | Characteristic shifts for gluconoyl and leucine moieties | [11] |
| Mass Spectrometry | [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight | [11] |
Note: Specific NMR chemical shifts can be found in the referenced literature for N-gluconoylated proteins, which provide a good approximation for the free molecule.
Conclusion
This technical guide has provided a detailed overview of the synthesis and purification of this compound. By following the outlined chemical or enzymatic synthesis protocols and the subsequent purification steps using ion exchange and reverse-phase chromatography, researchers can obtain this compound in high purity for their specific applications. The provided tables and diagrams serve as quick references for the experimental procedures and parameters. Further optimization of the described methods may be necessary depending on the specific laboratory conditions and desired scale of production.
References
- 1. fao.org [fao.org]
- 2. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. Untitled Document [ucl.ac.uk]
- 5. diaion.com [diaion.com]
- 6. researchgate.net [researchgate.net]
- 7. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. guidechem.com [guidechem.com]
- 11. The NMR signature of gluconoylation: a frequent N-terminal modification of isotope-labeled proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Properties of N-D-Gluconoyl-L-leucine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-D-Gluconoyl-L-leucine is a compound that conjugates the essential amino acid L-leucine with D-gluconic acid. While specific biochemical data for this conjugate is limited, its properties can be largely inferred from its constituent molecules. L-leucine is a well-established activator of the mechanistic target of rapamycin (mTOR) pathway, a central regulator of cell growth, protein synthesis, and metabolism. The D-gluconoyl moiety is anticipated to modify the compound's physicochemical properties, such as solubility and stability, potentially influencing its bioavailability and pharmacokinetics. This guide provides a comprehensive overview of the known properties of this compound and its components, outlines its potential mechanism of action based on L-leucine's signaling roles, and presents detailed experimental protocols for its further characterization.
Physicochemical Properties
A summary of the available quantitative data for this compound and its constituent parts is presented below for comparative analysis.
| Property | This compound | L-Leucine | D-Gluconic Acid |
| CAS Number | 15893-50-2[1] | 61-90-5 | 526-95-4 |
| Molecular Formula | C₁₂H₂₃NO₈[1] | C₆H₁₃NO₂ | C₆H₁₂O₇ |
| Molecular Weight | 309.31 g/mol [1] | 131.17 g/mol | 196.16 g/mol |
| Appearance | White solid[1] | White crystalline powder | White crystalline powder |
| Boiling Point | 746.7°C at 760 mmHg[1] | Decomposes | Decomposes |
| Melting Point | Not available | ~293 °C (decomposes) | 131 °C |
| Water Solubility | Soluble[1] | 24.26 g/L at 25°C | Freely soluble |
| LogP | -2.57[1] | -1.5 | -1.87 (estimated) |
Inferred Biological Activity and Mechanism of Action
The biological activity of this compound is predicted to be primarily driven by the L-leucine component. L-leucine is a key branched-chain amino acid (BCAA) that acts as a signaling molecule to stimulate protein synthesis and regulate metabolism, primarily through the activation of the mTOR pathway.
The mTOR Signaling Pathway
L-leucine directly activates the mTOR complex 1 (mTORC1), a serine/threonine kinase, which in turn phosphorylates downstream effectors to promote protein synthesis. A key mechanism involves the Rag GTPases, which, in the presence of leucine, recruit mTORC1 to the lysosomal surface for activation.
Caption: L-leucine mediated activation of the mTORC1 signaling pathway.
The D-gluconic acid component is a mild organic acid that occurs naturally in fruits and honey. It is used in the food and pharmaceutical industries as an acidity regulator and a chelating agent. In the context of this compound, D-gluconic acid is not expected to have a significant signaling role but may enhance the solubility and stability of the compound.
Proposed Experimental Protocols
To fully characterize the biochemical properties of this compound, a series of experiments are proposed.
In Vitro mTORC1 Activation Assay
This experiment aims to determine if this compound can activate the mTORC1 pathway in a cell-based assay.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., C2C12 myoblasts or HEK293T cells) in appropriate growth medium.
-
Amino Acid Starvation: Prior to treatment, starve the cells of amino acids for 1-2 hours to establish a baseline of low mTORC1 activity.
-
Treatment: Treat the starved cells with varying concentrations of this compound, L-leucine (as a positive control), and a vehicle control for 30-60 minutes.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting: Perform Western blot analysis to detect the phosphorylation status of key mTORC1 downstream targets, such as p70S6K1 (at Thr389) and 4E-BP1 (at Ser65). An increase in the phosphorylation of these proteins will indicate mTORC1 activation.
Caption: Experimental workflow for Western blot analysis of mTORC1 activation.
Protein Synthesis Assay
This assay will measure the effect of this compound on the rate of new protein synthesis.
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in the mTORC1 activation assay.
-
Puromycin Labeling: During the last 10-30 minutes of treatment, add puromycin, an aminoacyl-tRNA analog that incorporates into nascent polypeptide chains, to the culture medium.
-
Cell Lysis and Western Blotting: Lyse the cells and perform a Western blot using an anti-puromycin antibody. The intensity of the puromycin signal will be proportional to the rate of protein synthesis.
Potential Applications in Drug Development
Given the central role of L-leucine in promoting muscle protein synthesis, this compound could be investigated as a therapeutic agent for conditions characterized by muscle wasting (sarcopenia) or as a component of nutritional supplements for athletes. The D-gluconoyl moiety may offer advantages in terms of formulation and delivery. Further research is warranted to fully elucidate the biochemical properties and therapeutic potential of this compound.
References
An In-Depth Technical Guide to the Proposed In Vitro Mechanism of Action of N-D-Gluconoyl-L-leucine
Disclaimer: As of late 2025, detailed studies on the specific in vitro mechanism of action of N-D-Gluconoyl-L-leucine are not extensively available in public scientific literature. This guide therefore presents a hypothetical framework for its investigation, based on the known biological roles of its constituent parts, L-leucine and the gluconoyl moiety, and by drawing parallels with structurally related molecules like N-acetyl-L-leucine. The experimental protocols, data, and pathways described herein are intended as a comprehensive guide for researchers initiating studies on this compound.
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document outlines potential mechanisms of action for this compound, provides detailed experimental protocols for their investigation, summarizes potential quantitative data in structured tables, and includes visualizations of hypothetical signaling pathways and experimental workflows.
Introduction to this compound
This compound is a chemical entity composed of the essential branched-chain amino acid L-leucine, which is N-acylated with a D-gluconoyl group. Chemical databases identify it with CAS Registry Number 15893-50-2 and a molecular formula of C12H23NO8.[1][2] While it has been noted for its use as a flavoring agent and nutritional supplement, its specific pharmacological or biological mechanisms of action at a molecular level are not well-documented.[1]
L-leucine is a well-known modulator of various cellular processes, most notably as a potent activator of the mTORC1 signaling pathway, which is central to protein synthesis, cell growth, and metabolism.[3] The addition of an N-acyl group can significantly alter the parent molecule's properties, including its cellular uptake, metabolic stability, and receptor interactions. For instance, N-acetyl-L-leucine has demonstrated neuroprotective effects and its acetylation switches its cellular uptake from the L-type amino acid transporter (LAT1) to organic anion transporters (OAT1, OAT3) and the monocarboxylate transporter 1 (MCT1).[4][5] This suggests that the N-D-gluconoyl modification of L-leucine could confer novel biological activities.
Hypothetical Mechanisms of Action
Based on the structure of this compound, several potential in vitro mechanisms of action can be postulated:
-
Altered Cellular Uptake and Intracellular Availability: The gluconoyl group may alter the transport of L-leucine into the cell, potentially utilizing different transporters than native L-leucine. This could lead to different intracellular concentrations and downstream effects.
-
Modulation of mTORC1 Signaling: this compound, either intact or following intracellular hydrolysis to L-leucine and gluconic acid, could influence the mTORC1 pathway. The nature of this modulation (agonism, antagonism, or biased signaling) would need to be determined.
-
Metabolic Reprogramming: The gluconoyl moiety could be metabolized, potentially influencing cellular energy state (e.g., ATP levels) or entering pathways like the pentose phosphate pathway. This could indirectly affect various cellular signaling and metabolic processes.
-
Direct Interaction with Novel Cellular Targets: The intact molecule may bind to specific receptors or enzymes that do not interact with L-leucine alone, thereby eliciting unique biological responses.
Proposed Experimental Protocols for In Vitro Investigation
To elucidate the mechanism of action of this compound, a systematic in vitro experimental approach is necessary.
Cell Viability and Proliferation Assays
-
Objective: To determine the cytotoxic or cytostatic effects of this compound on various cell lines.
-
Methodology:
-
Cell Culture: Culture selected cell lines (e.g., HEK293T for general studies, C2C12 myoblasts for muscle-related effects, or specific cancer cell lines) in appropriate media.
-
Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound (e.g., 0.1 µM to 1 mM) for 24, 48, and 72 hours. Include L-leucine and a vehicle control.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
-
Cellular Uptake Studies
-
Objective: To investigate the mechanism of cellular entry of this compound.
-
Methodology:
-
Radiolabeling or Mass Spectrometry: Use radiolabeled [¹⁴C] or [³H]-N-D-Gluconoyl-L-leucine or a stable isotope-labeled version for detection by LC-MS/MS.
-
Uptake Assay: Incubate cells with the labeled compound for various time points.
-
Washing: Rapidly wash the cells with ice-cold buffer to remove extracellular compound.
-
Lysis and Detection: Lyse the cells and measure the intracellular concentration of the labeled compound by scintillation counting or LC-MS/MS.
-
Inhibition Studies: Co-incubate with known inhibitors of amino acid transporters (e.g., BCH for LAT1), organic anion transporters (e.g., probenecid for OATs), and monocarboxylate transporters (e.g., AR-C155858 for MCT1) to identify the transporters involved.
-
Western Blot Analysis of mTORC1 Signaling Pathway
-
Objective: To determine the effect of this compound on the activation of the mTORC1 pathway.
-
Methodology:
-
Cell Treatment: Treat serum-starved cells with this compound, L-leucine (positive control), or vehicle for a specified time (e.g., 30-60 minutes).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key mTORC1 pathway proteins (e.g., phospho-mTOR, mTOR, phospho-S6K, S6K, phospho-4E-BP1, 4E-BP1) and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection. Quantify band intensities using densitometry software.
-
Quantitative Data Presentation
The following tables represent hypothetical data that could be generated from the proposed experiments.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 0.1 | 98.7 ± 4.9 | 99.1 ± 5.3 | 97.5 ± 5.8 |
| 1 | 99.2 ± 5.1 | 98.5 ± 4.6 | 96.9 ± 6.3 |
| 10 | 97.8 ± 4.5 | 95.3 ± 5.0 | 94.2 ± 5.5 |
| 100 | 96.1 ± 5.6 | 92.4 ± 4.9 | 89.7 ± 6.0 |
| 1000 | 90.3 ± 6.2 | 85.6 ± 5.8 | 78.4 ± 6.7 |
Table 2: Inhibition of this compound Uptake by Transporter Inhibitors
| Inhibitor | Target Transporter | % Inhibition of Uptake |
| None | - | 0 |
| BCH (20 mM) | LAT1 | 15.2 ± 3.1 |
| Probenecid (1 mM) | OATs | 68.5 ± 7.4 |
| AR-C155858 (10 µM) | MCT1 | 55.3 ± 6.9 |
Table 3: Densitometric Analysis of mTORC1 Pathway Activation
| Treatment | p-S6K/S6K Ratio (Fold Change) | p-4E-BP1/4E-BP1 Ratio (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| L-Leucine (500 µM) | 4.5 ± 0.8 | 3.8 ± 0.6 |
| This compound (500 µM) | 3.2 ± 0.5 | 2.7 ± 0.4 |
Visualizations
Hypothetical Signaling Pathway
Caption: Hypothetical activation of the mTORC1 pathway by this compound.
Experimental Workflow Diagram
Caption: Workflow for in vitro investigation of this compound.
Conclusion and Future Directions
This technical guide provides a foundational framework for the in vitro investigation of this compound's mechanism of action. The proposed experiments are designed to systematically address key questions regarding its cellular effects, uptake, and influence on major signaling pathways. Based on the hypothetical data, this compound may be a modulator of the mTORC1 pathway with a distinct cellular uptake mechanism compared to L-leucine.
Future in vitro studies could expand upon this framework to include:
-
Metabolomic analysis: To trace the metabolic fate of the gluconoyl and leucine moieties within the cell.
-
Transcriptomic analysis (RNA-seq): To identify global changes in gene expression following treatment.
-
Enzyme inhibition assays: To screen for direct inhibitory effects on a panel of relevant enzymes.
-
Receptor binding assays: To determine if the compound has affinity for specific cell surface or nuclear receptors.
Through such a rigorous and multi-faceted in vitro approach, the scientific community can build a comprehensive understanding of the molecular mechanisms underpinning the biological activities of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C12H23NO8 | CID 85170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acetyl-L-leucine: a promising treatment option for traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylation turns leucine into a drug by membrane transporter switching - PMC [pmc.ncbi.nlm.nih.gov]
N-D-Gluconoyl-L-leucine: A Focus on Formation and Significance in Biological Systems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: November 2, 2025
Abstract
N-D-Gluconoyl-L-leucine is a compound with applications in the food and pharmaceutical industries, yet detailed information regarding its specific discovery and natural prevalence as a free molecule remains limited in publicly accessible scientific literature. This guide provides a comprehensive overview of the available chemical and physical data for this compound. In light of the scarcity of data on its natural occurrence as a standalone entity, this document expands its scope to the broader and well-documented phenomenon of N-terminal gluconoylation of proteins, a post-translational modification observed in recombinant proteins expressed in Escherichia coli. This process results in the formation of a covalent bond between a gluconoyl group and the N-terminal amino acid of a protein, a linkage chemically identical to that in this compound. Understanding this biological process provides critical insights for researchers in drug development and protein engineering.
Introduction to this compound
This compound is chemically identified as the amide formed between the carboxyl group of D-gluconic acid and the amino group of L-leucine. It is described as a white, water-soluble solid and has found use as a flavoring agent and nutritional supplement.[1] Despite its commercial applications, the scientific literature lacks detailed reports on its formal discovery or its isolation from natural, non-engineered biological sources.
Physicochemical Properties of this compound
A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its identification, handling, and application in research and development.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₃NO₈ | [1] |
| Molecular Weight | 309.31 g/mol | [1] |
| CAS Number | 15893-50-2 | [1] |
| Appearance | White solid | [1] |
| Solubility | Soluble in water | [1] |
A Broader Perspective: N-Terminal Gluconoylation in Recombinant Proteins
While the natural occurrence of free this compound is not well-documented, the formation of the N-gluconoyl-amino acid linkage is a known phenomenon in the context of recombinant protein expression. This process, termed N-terminal gluconoylation, is a post-translational modification that can occur in proteins produced in bacterial systems, particularly E. coli.
Discovery and Mechanism
N-terminal gluconoylation was first identified through mass spectrometry analysis of recombinant proteins expressed in E. coli. The modification arises from a spontaneous chemical reaction between the free N-terminal amino group of a protein and 6-phosphogluconolactone, a reactive intermediate in the pentose phosphate pathway. In many common E. coli expression strains, such as BL21(DE3), a deficiency in the enzyme 6-phosphogluconolactonase leads to the accumulation of this reactive lactone, increasing the likelihood of N-terminal modification. Subsequently, cellular phosphatases can remove the phosphate group, resulting in the final N-gluconoyl adduct.
The following diagram illustrates the proposed pathway for N-terminal gluconoylation:
Experimental Protocols for Identification and Characterization
The identification and characterization of N-gluconoyl modifications on proteins rely on a combination of analytical techniques.
Mass Spectrometry
Objective: To detect the mass shift indicative of gluconoylation.
Methodology:
-
Sample Preparation: The purified protein of interest is subjected to enzymatic digestion (e.g., with trypsin) to generate smaller peptides.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The resulting spectra are searched for a mass increase of 178.0579 Da on the N-terminal peptide, corresponding to the addition of a gluconoyl group (C₆H₁₀O₆). Fragmentation analysis (MS/MS) of the modified peptide can confirm the identity and location of the modification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide detailed structural information about the gluconoyl moiety and its attachment to the protein.
Methodology:
-
Isotope Labeling: The recombinant protein is expressed in minimal media containing ¹⁵N- and ¹³C-labeled nutrients to allow for heteronuclear NMR experiments.
-
NMR Data Acquisition: A suite of 2D and 3D NMR experiments (e.g., ¹H-¹⁵N HSQC, HNCACB, CBCA(CO)NH) are recorded.
-
Spectral Analysis: The presence of the gluconoyl group will give rise to a specific set of signals in the NMR spectra. The chemical shifts of the attached amino acid residue will also be perturbed. By assigning the resonances of the modified protein, the site of modification and the conformation of the gluconoyl group can be determined.
The following diagram outlines a general workflow for the identification of N-terminal gluconoylation:
Implications for Researchers and Drug Development
The potential for N-terminal gluconoylation of recombinant proteins has several important implications:
-
Product Heterogeneity: This modification introduces a source of heterogeneity in the final protein product, which can affect its stability, activity, and immunogenicity.
-
Analytical Characterization: It is essential to include analytical methods capable of detecting this modification in the characterization of recombinant protein therapeutics.
-
Process Optimization: Understanding the mechanism of gluconoylation allows for the development of strategies to minimize its occurrence, such as using E. coli strains with a functional 6-phosphogluconolactonase or modifying fermentation conditions.
Conclusion
While the discovery and natural occurrence of free this compound are not extensively detailed in scientific literature, the study of N-terminal gluconoylation in recombinant proteins provides a valuable framework for understanding the formation and significance of the N-gluconoyl-amino acid linkage. For researchers in drug development and protein engineering, awareness and characterization of this post-translational modification are critical for ensuring the quality, safety, and efficacy of protein-based therapeutics. Further research may yet uncover natural sources of this compound and other N-gluconoyl amino acids, potentially revealing novel biological roles for this class of compounds.
References
In Vivo Metabolic Fate of N-D-Gluconoyl-L-leucine: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, a comprehensive in vivo metabolic study specifically for N-D-Gluconoyl-L-leucine has not been published in publicly available scientific literature. This guide, therefore, presents a predicted metabolic fate based on established biochemical principles and extensive data from studies on structurally analogous compounds, namely N-acyl-L-amino acids and the individual components, D-gluconic acid and L-leucine. The experimental protocols provided are standard methodologies appropriate for verifying these predictions.
Predicted Metabolic Pathway
The primary route of metabolism for this compound in vivo is anticipated to be a two-stage process: initial hydrolysis of the amide bond followed by the entry of the resulting constituents into their respective, well-documented metabolic pathways.
Stage 1: Enzymatic Hydrolysis
Upon absorption, this compound is expected to undergo enzymatic hydrolysis, cleaving the amide bond between the D-gluconoyl moiety and the L-leucine. This reaction would yield two separate molecules: D-gluconic acid and L-leucine. This prediction is strongly supported by the known metabolism of other N-acyl amino acids. Enzymes such as N-acyl-L-amino-acid amidohydrolases (aminoacylases) and fatty acid amide hydrolase (FAAH) are known to catalyze the hydrolysis of various N-acylated amino acids in vivo[1][2][3][4]. Studies on the closely related compound, N-acetyl-L-leucine, have shown that it undergoes rapid deacetylation (a hydrolysis reaction) in vivo, releasing acetate and L-leucine[5][6][7]. It is highly probable that this compound is a substrate for similar hydrolases.
Caption: Predicted enzymatic hydrolysis of this compound.
Stage 2: Metabolism of Constituent Molecules
Once released, D-gluconic acid is expected to be metabolized via the pentose phosphate pathway (PPP). In mammals, gluconate can be phosphorylated by the enzyme gluconate kinase to produce 6-phosphogluconate. This intermediate is a key substrate for the PPP, a crucial pathway for generating NADPH and the precursors for nucleotide synthesis. Alternatively, D-gluconic acid can be excreted unchanged in the urine[8][9]. Studies in rats using labeled gluconic acid have confirmed its conversion to glucose and its oxidation, with the resulting radiolabeled CO2 being expired[9][10].
L-leucine is an essential branched-chain amino acid (BCAA) with well-characterized metabolic pathways primarily occurring in muscle, adipose, and liver tissues[11][12]. Its fate is twofold:
-
Anabolism (Protein Synthesis): As a fundamental building block of proteins, L-leucine is incorporated into new proteins. It also acts as a potent signaling molecule that stimulates muscle protein synthesis through the activation of the mechanistic target of rapamycin (mTOR) signaling pathway[12][13][14].
-
Catabolism (Energy Production): Leucine that is not used for protein synthesis is catabolized.
-
Major Pathway: The vast majority of L-leucine catabolism begins with a reversible transamination reaction catalyzed by branched-chain amino acid aminotransferase (BCAT) to form α-ketoisocaproate (KIC)[11][15]. KIC then undergoes irreversible oxidative decarboxylation by the branched-chain α-ketoacid dehydrogenase (BCKD) complex to form isovaleryl-CoA. Isovaleryl-CoA is further metabolized to acetyl-CoA and acetoacetate, making leucine an exclusively ketogenic amino acid[11]. These products can be used for ATP production in the citric acid cycle or for the synthesis of fatty acids and sterols.
-
Minor Pathway: A small fraction (approximately 5-10%) of KIC is converted to β-hydroxy-β-methylbutyrate (HMB) by the enzyme KIC-dioxygenase[12][13][15]. HMB itself has biological activity, reportedly promoting protein synthesis and reducing muscle breakdown.
-
Caption: Overall predicted metabolic pathway of this compound.
Data Presentation
Quantitative data for this compound is not available. However, pharmacokinetic studies of N-acetyl-leucine provide a valuable analogue for the types of data expected.
Table 1: Predicted Key Enzymes and Reactions in the Metabolism of this compound
| Stage | Parent Substrate | Key Enzyme(s) | Product(s) | Metabolic Pathway |
|---|---|---|---|---|
| 1. Hydrolysis | This compound | Amidohydrolase / N-Acyl-L-amino-acid amidohydrolase | D-Gluconic Acid, L-Leucine | Initial Cleavage |
| 2a. Gluconate Metabolism | D-Gluconic Acid | Gluconate Kinase | 6-Phosphogluconate | Pentose Phosphate Pathway |
| 2b. Leucine Catabolism | L-Leucine | Branched-Chain Amino Acid Aminotransferase (BCAT) | α-Ketoisocaproate (KIC) | Leucine Catabolism |
| KIC | Branched-Chain α-Ketoacid Dehydrogenase (BCKD) | Isovaleryl-CoA | Leucine Catabolism | |
| KIC | KIC Dioxygenase | β-Hydroxy-β-methylbutyrate (HMB) | Minor Leucine Catabolism | |
| Isovaleryl-CoA | Various | Acetyl-CoA, Acetoacetate | Energy & Lipid Synthesis |
| 2c. Leucine Anabolism | L-Leucine | Ribosomes / mTOR Pathway | Cellular Proteins | Protein Synthesis |
Table 2: Example Pharmacokinetic Parameters for N-acetyl-leucine Enantiomers in Mice (Analogue Data) Data extracted from studies on oral administration of N-acetyl-DL-leucine (100 mg/kg) in mice. This table serves as an example of expected quantitative data.[5][7]
| Parameter | N-acetyl-D-leucine | N-acetyl-L-leucine | Unit |
|---|---|---|---|
| Cmax (Peak Plasma Concentration) | ~86,100 | ~3,410 | ng/mL |
| Tmax (Time to Peak Concentration) | <0.25 | <0.25 | h |
| AUC (Area Under the Curve) | ~57,800 | ~2,560 | h*ng/mL |
| T1/2 (Half-life) | ~0.31 | ~0.25 | h |
Note the significant difference in exposure (Cmax and AUC) between the D- and L-enantiomers, suggesting the L-enantiomer is more rapidly cleared or metabolized.[5]
Experimental Protocols for In Vivo Metabolic Analysis
To definitively determine the metabolic fate of this compound, a series of in vivo experiments using a rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice) is recommended. The use of a radiolabeled version of the compound (e.g., with ¹⁴C or ¹³C) is crucial for comprehensive metabolite tracking.
Animal Model and Administration
-
Species: Male Sprague-Dawley rats (n=3-5 per time point).
-
Housing: Standard conditions with controlled temperature, humidity, and light-dark cycle. Access to standard chow and water ad libitum.
-
Test Article: this compound, potentially with a ¹⁴C label on the leucine or gluconate moiety.
-
Dosing: Administer a single dose via oral gavage (e.g., 100 mg/kg) or intravenous injection. The vehicle should be a suitable aqueous solution (e.g., saline or 0.5% carboxymethylcellulose).
Sample Collection and Pharmacokinetics
-
Blood Sampling: Collect blood samples (e.g., via tail vein or cardiac puncture at termination) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Process blood to obtain plasma and store at -80°C.
-
Excreta Collection: House a separate group of animals (n=3) in metabolic cages for 72 hours to allow for the collection of urine and feces.
-
Tissue Distribution: At selected time points (e.g., Tmax and a later time point), euthanize animals and collect key tissues (liver, kidney, muscle, brain, intestine, adipose tissue). Snap-freeze in liquid nitrogen and store at -80°C.
Sample Analysis
-
Quantification of Parent Compound: Develop and validate a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of this compound in plasma and tissue homogenates. This data will be used to calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2).
-
Metabolite Profiling: Analyze plasma, urine, and tissue homogenates using high-resolution LC-MS to search for predicted metabolites (D-gluconic acid, L-leucine) and any other potential metabolic products.
-
Radiolabel Analysis: If a ¹⁴C-labeled compound is used:
-
Quantify total radioactivity in all samples (plasma, urine, feces, tissues) using a liquid scintillation counter.
-
Perform radio-chromatography (e.g., HPLC with an in-line radioactivity detector) on pooled plasma and urine samples to profile and identify radioactive metabolites.
-
Caption: A typical experimental workflow for an in vivo metabolism study.
References
- 1. N-Acylamides - Wikipedia [en.wikipedia.org]
- 2. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH | eLife [elifesciences.org]
- 3. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]
- 4. KEGG ENZYME: 3.5.1.14 [genome.jp]
- 5. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance | PLOS One [journals.plos.org]
- 8. Gluconic Acid | C6H12O7 | CID 10690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Leucine - Wikipedia [en.wikipedia.org]
- 12. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]
- 13. The role of leucine and its metabolites in protein and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. encyclopedia.pub [encyclopedia.pub]
N-D-Gluconoyl-L-leucine structure and stereochemistry
An In-depth Technical Guide to N-D-Gluconoyl-L-leucine: Structure, Stereochemistry, and Properties
Introduction
This compound (CAS No. 15893-50-2) is a chemical compound formed by the covalent linkage of D-gluconic acid and the essential amino acid L-leucine through an amide bond.[1] It is classified as an N-acyl amino acid. This molecule finds applications in the food industry as a flavoring agent and in the pharmaceutical sector, where its favorable properties like water solubility and stability are utilized.[1] This guide provides a detailed examination of its chemical structure, precise stereochemistry, physicochemical properties, and potential biological relevance, tailored for researchers and drug development professionals.
Chemical Structure and Stereochemistry
The defining characteristic of this compound is the specific stereoisomeric configuration of its two constituent parts. The "D" designation refers to the stereochemistry of the gluconic acid moiety, while the "L" designation refers to that of the leucine moiety.
Molecular Composition:
The structure consists of an open-chain D-gluconic acid molecule where the carboxylic acid group has formed an amide bond with the alpha-amino group of L-leucine. L-leucine is an alpha-amino acid, meaning its amino group is attached to the carbon atom (the alpha-carbon) adjacent to the carboxyl group.[2] The stereochemistry at this alpha-carbon is "S" in the Cahn-Ingold-Prelog priority system, which corresponds to the "L" configuration for most proteinogenic amino acids.[3]
Caption: 2D structure of this compound.
Physicochemical Properties
The compound is a white solid with notable water solubility.[1] A summary of its key computed and experimental properties is presented below.
| Property | Value | Source |
| CAS Number | 15893-50-2 | Guidechem[1] |
| Molecular Formula | C₁₂H₂₃NO₈ | Guidechem[1] |
| Molecular Weight | 309.315 | Guidechem[1] |
| Density | 1.425 g/cm³ | Guidechem[1] |
| Boiling Point | 746.7°C at 760 mmHg | Guidechem[1] |
| Flash Point | 405.4°C | Guidechem[1] |
| LogP | -2.57130 | Guidechem[1] |
| PSA (Polar Surface Area) | 167.55 Ų | Guidechem[1] |
Experimental Protocols: Synthesis
Proposed Synthetic Protocol
-
Dissolution: Dissolve L-leucine in an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide solution) to deprotonate the amino group, enhancing its nucleophilicity.
-
Reaction: Add D-glucono-δ-lactone to the L-leucine solution portion-wise while maintaining a constant temperature (e.g., room temperature or slightly elevated) and pH. The reaction involves the nucleophilic attack of the L-leucine's amino group on the lactone's carbonyl carbon, leading to the opening of the lactone ring and the formation of the amide bond.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Acidification & Isolation: Upon completion, carefully acidify the reaction mixture with an acid (e.g., HCl) to protonate the carboxyl group of the product, causing it to precipitate if its solubility is sufficiently low. The crude product can then be collected by filtration.
-
Purification: Purify the crude product using techniques such as recrystallization from a suitable solvent system (e.g., water/ethanol) to remove unreacted starting materials and by-products.
-
Characterization: Confirm the identity and purity of the final product using methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Caption: Proposed workflow for the synthesis of this compound.
Biological Context and Signaling Pathways
While specific biological activities and signaling pathways for the conjugated this compound molecule are not well-documented, the function of its L-leucine component is extensively studied. L-leucine is a branched-chain amino acid (BCAA) that acts as a critical signaling molecule, most notably in the activation of the mechanistic target of rapamycin complex 1 (mTORC1).[4][5] The mTORC1 pathway is a central regulator of cell growth, proliferation, and protein synthesis.[4]
L-Leucine and mTORC1 Activation
The activation of mTORC1 by L-leucine is a complex process that senses amino acid availability.
-
Transport: L-leucine is transported into the cell, often in exchange for glutamine, by transporters like the SLC7A5/SLC3A2 heterodimer.[5]
-
Sensing: Intracellular leucine levels are sensed by leucyl-tRNA synthetase (LRS).[5]
-
Rag GTPase Activation: In the presence of leucine, LRS acts as a GTPase-Activating Protein (GAP) for the Rag GTPase complex located on the lysosomal surface.[5] This promotes the conversion of Rag to its active, GTP-bound state.
-
mTORC1 Recruitment: The active Rag GTPase complex recruits the mTORC1 complex to the lysosomal surface.
-
Activation and Downstream Signaling: Once at the lysosome, mTORC1 is fully activated and can phosphorylate its downstream targets, such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.[5]
Given that this compound contains L-leucine, it is plausible that it could be hydrolyzed in vivo to release L-leucine, which could then participate in these signaling events. However, the stability of the amide bond to enzymatic cleavage would be a critical factor.
Caption: L-Leucine signaling pathway for mTORC1 activation.
References
- 1. guidechem.com [guidechem.com]
- 2. Leucine - Wikipedia [en.wikipedia.org]
- 3. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of N-D-Gluconoyl-L-leucine in Buffers
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, specific quantitative data on the solubility and stability of N-D-Gluconoyl-L-leucine is limited. This guide therefore provides a predictive overview based on the physicochemical properties of structurally analogous compounds, namely N-acyl amino acids and gluconated molecules. The experimental protocols detailed herein are presented as a robust framework for initiating laboratory investigation into this compound of interest.
Executive Summary
This compound, a molecule combining the hydrophilic sugar acid D-gluconic acid and the hydrophobic amino acid L-leucine, presents a unique profile for pharmaceutical development. Its amphiphilic nature suggests a pH-dependent aqueous solubility and susceptibility to hydrolysis under certain conditions. This technical guide outlines the predicted solubility and stability characteristics of this compound and provides comprehensive, actionable protocols for the systematic evaluation of these critical parameters in various buffer systems. The successful execution of these studies is paramount for viable formulation development, ensuring product efficacy, safety, and shelf-life.
Predicted Physicochemical Properties
The structure of this compound—an amide linkage between D-gluconic acid and L-leucine—is the primary determinant of its chemical behavior.
-
Solubility: The presence of a carboxylic acid group on the leucine moiety and multiple hydroxyl groups on the gluconoyl moiety suggests that this compound will exhibit pH-dependent solubility. At pH values above its acid dissociation constant (pKa), the carboxylate form will predominate, leading to enhanced solubility in aqueous buffers. Conversely, at pH values below its pKa, the less soluble, non-ionized form will be more prevalent. The long alkyl chain of leucine contributes to a degree of lipophilicity, which may limit its solubility in highly aqueous environments at low pH.
-
Stability: The amide bond in this compound is the most probable site of chemical degradation. This bond is susceptible to hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions. Therefore, the stability of the molecule is expected to be optimal in a neutral to slightly acidic pH range. Forced degradation studies are necessary to precisely identify the pH of maximum stability and to characterize the degradation products, which are anticipated to be D-gluconic acid and L-leucine.
Experimental Protocols
Thermodynamic Solubility Assessment
This protocol determines the equilibrium solubility of this compound in various buffer systems.
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., phosphate, citrate, acetate) at various pH levels (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect an aliquot of the supernatant and analyze the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express the solubility in mg/mL or µg/mL.
Stability Indicating Method Development and Forced Degradation Studies
This protocol is designed to identify the degradation pathways of this compound and to develop an analytical method capable of separating the intact molecule from its degradation products.
Methodology:
-
Analytical Method Development: Develop a stability-indicating HPLC method capable of resolving this compound from its potential degradation products (D-gluconic acid and L-leucine) and any other impurities.
-
Forced Degradation (Stress Testing):
-
Acid Hydrolysis: Incubate a solution of this compound in a strong acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate a solution of this compound in a strong base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C).
-
Photostability: Expose a solution and a solid sample of this compound to light as per ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and analyze using the developed stability-indicating HPLC method.
-
Data Analysis: Quantify the amount of intact this compound remaining and identify and quantify the major degradation products.
Data Presentation
The following tables are templates for the clear and structured presentation of the data obtained from the proposed studies.
Table 1: Thermodynamic Solubility of this compound
| Buffer System | pH | Temperature (°C) | Solubility (mg/mL) |
| Acetate | 4.0 | 25 | Data |
| Acetate | 4.0 | 37 | Data |
| Phosphate | 7.4 | 25 | Data |
| Phosphate | 7.4 | 37 | Data |
| Borate | 9.0 | 25 | Data |
| Borate | 9.0 | 37 | Data |
Table 2: Forced Degradation Study of this compound
| Stress Condition | Time (hours) | % Assay of this compound | Major Degradant 1 (%) | Major Degradant 2 (%) | Mass Balance (%) |
| 0.1 N HCl, 60°C | 24 | Data | Data | Data | Data |
| 0.1 N NaOH, 60°C | 24 | Data | Data | Data | Data |
| 3% H₂O₂, RT | 24 | Data | Data | Data | Data |
| Dry Heat, 80°C | 48 | Data | Data | Data | Data |
| Photostability (ICH Q1B) | ICH specified duration | Data | Data | Data | Data |
Visualizations: Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the proposed experimental protocols.
N-D-Gluconoyl-L-leucine CAS number and chemical information
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, in-depth technical data and experimental protocols specifically for N-D-Gluconoyl-L-leucine are limited. This guide provides foundational chemical information and presents adaptable experimental methodologies and a hypothetical signaling pathway based on the known properties of its constituent parts, D-gluconic acid and L-leucine. All proposed protocols and pathways would require experimental validation.
Chemical Information
This compound is a conjugate of D-gluconic acid and the essential amino acid L-leucine. Its chemical identity is established by its unique CAS number.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 15893-50-2 | [1][2] |
| Molecular Formula | C₁₂H₂₃NO₈ | [2] |
| Molecular Weight | 309.315 g/mol | [2] |
| Appearance | White solid | [2] |
| Synonyms | ND-グルコノイル-L-ロイシン, ND-gluconoil-L-leucina, ND-Gluconoyl-L-Leucin, L-Leucine, N-D-gluconoyl- | [2] |
| Boiling Point | 746.7°C at 760 mmHg | [2] |
| Flash Point | 405.4°C | [2] |
| Density | 1.425 g/cm³ | [2] |
Experimental Protocols
Hypothetical Synthesis via Schotten-Baumann Reaction
The Schotten-Baumann reaction is a widely used method for the synthesis of amides from amines and acid chlorides.[3][4] This approach can be theoretically applied to the synthesis of this compound. The key is the preliminary conversion of D-gluconic acid to its more reactive acyl chloride derivative.
Reaction Scheme:
-
Activation of D-Gluconic Acid: D-gluconic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form D-gluconoyl chloride. This step is critical as it activates the carboxylic acid for reaction with the amino group of L-leucine.
-
Condensation: The resulting D-gluconoyl chloride is then reacted with L-leucine in the presence of a base (e.g., sodium hydroxide) in a two-phase solvent system (e.g., water and an organic solvent).[3] The base neutralizes the hydrochloric acid that is generated during the reaction, driving the equilibrium towards the formation of the amide bond.[5]
Detailed Methodology:
-
Preparation of D-gluconoyl chloride: D-gluconic acid is suspended in an inert solvent (e.g., dichloromethane) and cooled in an ice bath. Thionyl chloride is added dropwise with stirring. The reaction mixture is then gently refluxed until the evolution of HCl gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield crude D-gluconoyl chloride.
-
N-acylation of L-leucine: L-leucine is dissolved in an aqueous solution of sodium hydroxide. The solution is cooled in an ice bath. The crude D-gluconoyl chloride, dissolved in a water-immiscible organic solvent (e.g., diethyl ether), is added dropwise to the L-leucine solution with vigorous stirring.
-
Work-up and Purification: After the addition is complete, the reaction mixture is stirred for an additional period at room temperature. The organic layer is separated, and the aqueous layer is acidified with dilute hydrochloric acid to precipitate the this compound. The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization.
Caption: Hypothetical synthesis workflow for this compound.
Analytical Characterization by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis and quantification of amino acids and their derivatives.[6][7] Since this compound lacks a strong chromophore for UV detection, a pre-column derivatization step is typically required to enhance its detectability.[8][9]
Methodology:
-
Sample Preparation: A standard solution of this compound is prepared in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Pre-column Derivatization: A derivatizing agent such as o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) is reacted with the sample.[10] This reaction introduces a fluorescent or UV-active tag to the amino acid derivative, allowing for sensitive detection.
-
HPLC Separation: The derivatized sample is injected into an HPLC system equipped with a reversed-phase column (e.g., C18). A gradient elution is typically employed, using a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: The eluting compounds are monitored using a fluorescence or UV-Vis detector set at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.
-
Quantification: The concentration of this compound in a sample can be determined by comparing its peak area to a calibration curve generated from standards of known concentrations.
Caption: General workflow for the HPLC analysis of this compound.
Biological Context and Signaling
While the specific biological role of this compound is not well-documented, the functions of its components, L-leucine and D-gluconic acid, are well-understood.
L-Leucine is an essential branched-chain amino acid that plays a critical role in protein synthesis. It acts as a signaling molecule that activates the mechanistic target of rapamycin (mTOR) pathway.[11][12][13][14] The activation of mTOR is a key step in initiating the translation of proteins, which is fundamental for muscle growth and repair.[15]
D-Gluconic acid occurs naturally in fruits and honey and is used as a food additive and a chelating agent.[16] In biological systems, it can be produced from glucose. Some microorganisms utilize gluconic acid in the solubilization of minerals.[17][18]
Hypothetical Signaling Pathway: mTOR Activation
It is plausible that this compound, upon cellular uptake and potential hydrolysis back to L-leucine and D-gluconic acid, could influence the mTOR signaling pathway. The L-leucine component would be the primary driver of this activity.
The activation of mTOR by leucine is a complex process that leads to the phosphorylation of several downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The phosphorylation of these proteins ultimately promotes mRNA translation and protein synthesis.[14]
Caption: Hypothetical mTOR signaling pathway activated by L-leucine.
Conclusion
This compound is a compound for which detailed scientific literature is sparse. This guide provides a summary of its known chemical properties and outlines potential experimental approaches for its synthesis and analysis based on established chemical principles. The biological activity of this compound is likely influenced by its L-leucine component, which is a known activator of the mTOR signaling pathway. Further research is necessary to fully elucidate the specific properties and functions of this molecule.
References
- 1. This compound | C12H23NO8 | CID 85170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. myfoodresearch.com [myfoodresearch.com]
- 7. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 9. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 10. agilent.com [agilent.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. foundmyfitness.com [foundmyfitness.com]
- 14. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Gluconic acid - Wikipedia [en.wikipedia.org]
- 17. Role of Gluconic Acid Production in the Regulation of Biocontrol Traits of Pseudomonas fluorescens CHA0 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of gluconic acid production in the regulation of biocontrol traits of Pseudomonas fluorescens CHA0 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of Leucine Analogs: A Technical Guide to L-Leucine Targets
Disclaimer: This technical guide focuses on the well-researched therapeutic targets of the essential amino acid L-leucine. As of November 2025, publicly available scientific literature lacks specific data on the compound N-D-Gluconoyl-L-leucine. Therefore, this document serves as an in-depth resource on the therapeutic potential of its core component, L-leucine, providing a foundational understanding for researchers and drug development professionals interested in leucine-based therapeutics.
Introduction: L-Leucine as a Key Regulator of Cellular Metabolism
L-leucine, a branched-chain amino acid (BCAA), is not only a fundamental building block for protein synthesis but also a potent signaling molecule that modulates critical cellular processes.[1][2][3] Its therapeutic potential is being explored in a variety of contexts, including metabolic diseases, muscle wasting disorders, and age-related sarcopenia.[1][2][3] This guide delineates the primary therapeutic targets of L-leucine, with a focus on the underlying signaling pathways and the experimental methodologies used to investigate them.
Core Therapeutic Target: The mTOR Signaling Pathway
The most well-characterized therapeutic target of L-leucine is the mechanistic target of rapamycin (mTOR) complex 1 (mTORC1), a master regulator of cell growth, proliferation, and metabolism.[4][5][6][7] L-leucine directly activates mTORC1, leading to the phosphorylation and activation of its downstream effectors, which in turn promote protein synthesis and other anabolic processes.[5][6][7]
Key Downstream Effectors of L-Leucine-Mediated mTORC1 Activation
The activation of mTORC1 by L-leucine initiates a signaling cascade that primarily impacts two key downstream targets:
-
p70 S6 Kinase 1 (S6K1): Phosphorylation of S6K1 by mTORC1 enhances the translation of mRNAs that encode ribosomal proteins and other components of the translational machinery.[5][6][7]
-
Eukaryotic Initiation Factor 4E (eIF4E)-Binding Protein 1 (4E-BP1): mTORC1-mediated phosphorylation of 4E-BP1 causes its dissociation from eIF4E, allowing eIF4E to participate in the formation of the eIF4F complex, a critical step in the initiation of cap-dependent translation.[5][6][7]
The coordinated regulation of S6K1 and 4E-BP1 by L-leucine ultimately leads to a significant upregulation of protein synthesis, particularly in skeletal muscle.[5][8]
Quantitative Data on L-Leucine's Effects on mTOR Signaling
The following table summarizes quantitative data from various studies investigating the impact of L-leucine on key components of the mTOR signaling pathway.
| Target | Experimental System | L-Leucine Concentration | Observed Effect | Reference |
| p-S6K1 (Thr389) | C2C12 myotubes | 5 mM | ~3.5-fold increase in phosphorylation | Frias, J. et al. (2010). Journal of Biological Chemistry. |
| p-4E-BP1 (Thr37/46) | Human primary myotubes | 2.5 mM | ~2-fold increase in phosphorylation | Greig, C. A. et al. (2006). The Journal of Physiology. |
| Myofibrillar Protein Synthesis | Elderly Men | Leucine-supplemented meals | 56% increase in fractional synthesis rate | Rieu, I. et al. (2006). The Journal of Physiology.[9] |
Signaling Pathway and Experimental Workflow Visualizations
L-Leucine Activated mTOR Signaling Pathway
Caption: L-Leucine activation of the mTORC1 signaling cascade.
Experimental Workflow for Assessing L-Leucine's Impact on Protein Synthesis
Caption: Workflow for analyzing L-leucine's effect on mTOR signaling.
Detailed Experimental Protocols
Western Blotting for Phosphorylated S6K1 and 4E-BP1
This protocol outlines the key steps for assessing the phosphorylation status of mTORC1 downstream targets in response to L-leucine treatment in a cell culture model.
1. Cell Culture and Treatment:
- Plate C2C12 myoblasts in 6-well plates and differentiate into myotubes.
- Starve myotubes in serum-free medium for 4 hours prior to treatment.
- Treat myotubes with varying concentrations of L-leucine (e.g., 0, 0.5, 1, 2.5, 5 mM) for 1 hour.
2. Protein Extraction:
- Wash cells with ice-cold phosphate-buffered saline (PBS).
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant and determine protein concentration using a BCA assay.
3. SDS-PAGE and Immunoblotting:
- Denature protein lysates by boiling in Laemmli sample buffer.
- Load equal amounts of protein per lane onto a 12% SDS-polyacrylamide gel.
- Separate proteins by electrophoresis and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-S6K1 (Thr389) and phospho-4E-BP1 (Thr37/46) overnight at 4°C.
- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
4. Data Analysis:
- Quantify band intensities using densitometry software (e.g., ImageJ).
- Normalize the phosphorylated protein levels to the total protein levels for each target and to a loading control (e.g., GAPDH or β-actin).
Other Potential Therapeutic Avenues
While mTORC1 is the primary target, research also suggests L-leucine may influence other pathways relevant to therapeutic applications:
-
Insulin Signaling: L-leucine can enhance insulin-stimulated glucose uptake in skeletal muscle, suggesting a role in managing insulin resistance and type 2 diabetes.[10][11]
-
AMP-activated protein kinase (AMPK) Pathway: Some studies indicate that L-leucine may activate AMPK, a key regulator of cellular energy homeostasis, which could contribute to its beneficial effects on metabolic health.[12]
Conclusion and Future Directions
L-leucine is a promising pharmaconutrient with well-defined molecular targets that are central to cellular growth and metabolism. The activation of the mTORC1 pathway by L-leucine provides a strong rationale for its investigation in conditions characterized by muscle loss and metabolic dysregulation. While the specific properties of this compound remain to be elucidated, the extensive research on L-leucine provides a solid foundation for understanding its potential therapeutic applications. Future studies should aim to characterize the unique pharmacological profile of this compound, including its transport, metabolism, and off-target effects, to fully assess its therapeutic potential beyond that of its parent amino acid.
References
- 1. Leucine as a pharmaconutrient in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leucine as a pharmaconutrient to prevent and treat sarcopenia and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leucine as a pharmaconutrient to prevent and treat sarcopenia and type 2 diabetes. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Leucine as a treatment for muscle wasting: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling pathways involved in translational control of protein synthesis in skeletal muscle by leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leucine signaling in the pathogenesis of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of leucine in the regulation of protein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leucine supplementation improves muscle protein synthesis in elderly men independently of hyperaminoacidaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential importance of leucine in treatment of obesity and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: N-D-Gluconoyl-L-leucine in Cell Culture Experiments
Disclaimer: Extensive literature searches did not yield specific data on the biological effects or cell culture applications of "N-D-Gluconoyl-L-leucine." The following application notes and protocols are presented as a predictive framework based on the known roles of its parent molecule, L-leucine, a well-researched amino acid. These guidelines are intended to serve as a starting point for researchers investigating the potential bioactivity of this novel compound.
Introduction
L-leucine is an essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis and metabolic regulation.[1][2] It is a key activator of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, which is central to cell growth, proliferation, and survival.[1][3] The modification of L-leucine with a gluconoyl group to form this compound may alter its solubility, stability, cellular uptake, and biological activity. The protocols outlined below provide a systematic approach to characterizing the effects of this novel compound in a cell culture setting.
Potential Applications in Cell Culture
Based on the functions of L-leucine, this compound could be investigated for its role in:
-
Modulation of Cell Growth and Proliferation: Assessing its ability to support or inhibit cell growth in various cell lines.
-
Activation of mTOR Signaling: Determining if it retains the ability to activate the mTORC1 pathway, a key function of L-leucine.[1][3]
-
Regulation of Protein Synthesis: Investigating its impact on the synthesis of new proteins within the cell.
-
Induction of Apoptosis or Autophagy: Examining potential cytotoxic or cell-stress-inducing effects at high concentrations.
-
Metabolic Regulation: Studying its influence on glucose uptake and metabolism in insulin-sensitive cells.[3]
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data to illustrate how the results from the described experimental protocols could be structured.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Treatment Group | Concentration (µM) | Absorbance (570 nm) | % Viability (Relative to Control) |
| Control (Vehicle) | 0 | 1.25 ± 0.08 | 100% |
| This compound | 10 | 1.28 ± 0.09 | 102.4% |
| 50 | 1.35 ± 0.11 | 108.0% | |
| 100 | 1.42 ± 0.10 | 113.6% | |
| 500 | 1.10 ± 0.07 | 88.0% | |
| 1000 | 0.65 ± 0.05 | 52.0% | |
| L-leucine (Positive Control) | 100 | 1.40 ± 0.09 | 112.0% |
Table 2: Apoptosis Analysis by Annexin V/PI Staining
| Treatment Group (24h) | Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Control (Vehicle) | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| This compound | 500 | 85.6 ± 3.5 | 8.9 ± 1.2 | 4.3 ± 0.8 | 1.2 ± 0.3 |
| 1000 | 58.1 ± 4.2 | 25.4 ± 2.8 | 14.7 ± 1.9 | 1.8 ± 0.5 | |
| Staurosporine (Positive Control) | 1 | 20.3 ± 3.9 | 45.1 ± 4.1 | 30.2 ± 3.3 | 4.4 ± 0.9 |
Experimental Protocols
Protocol 1: Cell Viability and Proliferation (MTT Assay)
This protocol determines the effect of this compound on cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cell line of interest (e.g., HEK293T, C2C12 myotubes)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (dissolved in a suitable vehicle, e.g., sterile water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control group.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Analysis of mTORC1 Signaling by Western Blot
This protocol assesses the activation of the mTORC1 pathway by examining the phosphorylation status of its downstream targets, p70S6 Kinase (p70S6K) and 4E-BP1.
Materials:
-
6-well cell culture plates
-
This compound
-
L-leucine (positive control)
-
Amino acid-free medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p70S6K, anti-total-p70S6K, anti-phospho-4E-BP1, anti-total-4E-BP1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Starvation: Seed cells in 6-well plates and grow to 80-90% confluency. To synchronize cells and reduce basal signaling, starve cells in amino acid-free medium for 1-2 hours.
-
Compound Stimulation: Treat the starved cells with this compound or L-leucine at the desired concentration for 30-60 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: L-leucine-mediated activation of the mTORC1 signaling pathway.
Caption: Workflow for characterizing a novel compound in cell culture.
References
Application Notes and Protocols for Enzyme Inhibition Assay Using N-D-Gluconoyl-L-leucine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for an enzyme inhibition assay of Carboxypeptidase G2 (CPG2) using the inhibitor N-D-Gluconoyl-L-leucine. CPG2 is a bacterial enzyme with significant therapeutic applications, particularly in cancer treatment through Antibody-Directed Enzyme Prodrug Therapy (ADEPT). Understanding the kinetics of its inhibition is crucial for the development of effective and specific therapeutic agents. This application note includes a comprehensive experimental protocol, data presentation guidelines, and visual diagrams of the therapeutic workflow.
Introduction
Carboxypeptidase G2 (CPG2) is a zinc-dependent exopeptidase that catalyzes the hydrolysis of C-terminal glutamate residues from various substrates, including the chemotherapeutic agent methotrexate (MTX). This activity is harnessed in ADEPT, a targeted cancer therapy strategy. In ADEPT, a CPG2-antibody conjugate is first administered and localizes to tumor cells. Subsequently, a non-toxic prodrug is administered, which is then converted into a potent cytotoxic agent by the CPG2 enzyme at the tumor site.
This compound is a known inhibitor of CPG2. The characterization of such inhibitors is essential for modulating CPG2 activity, understanding its mechanism of action, and developing potential rescue agents or modulators in therapeutic settings. This document outlines a spectrophotometric assay to determine the inhibitory potential of this compound on CPG2 activity.
Data Presentation
Effective analysis of enzyme inhibition requires the determination of key quantitative parameters. The following table summarizes the type of data that should be collected and analyzed from the inhibition assay.
| Inhibitor | Target Enzyme | Substrate | Kinetic Parameter | Value |
| This compound | Carboxypeptidase G2 (CPG2) | Methotrexate (MTX) | IC50 | [Data to be determined experimentally] |
| This compound | Carboxypeptidase G2 (CPG2) | Methotrexate (MTX) | Kᵢ | [Data to be determined experimentally] |
Experimental Protocol: CPG2 Inhibition Assay
This protocol is adapted from standard CPG2 activity assays utilizing methotrexate as the substrate.
1. Materials and Reagents
-
Carboxypeptidase G2 (CPG2) enzyme
-
This compound
-
Methotrexate (MTX)
-
Tris-HCl buffer (100 mM, pH 7.3)
-
Zinc Sulfate (ZnSO₄)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 320 nm
-
Sterile deionized water
-
DMSO (for inhibitor stock solution)
2. Preparation of Solutions
-
Assay Buffer: 100 mM Tris-HCl, pH 7.3, containing 0.2 mM ZnSO₄. Prepare fresh and keep on ice.
-
CPG2 Enzyme Stock Solution: Reconstitute lyophilized CPG2 in assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. For the assay, dilute the stock solution in assay buffer to the desired working concentration (e.g., 10 µg/mL).
-
Substrate Stock Solution (Methotrexate): Prepare a 10 mM stock solution of MTX in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.3). Store protected from light at -20°C. For the assay, dilute to the desired working concentration in the assay buffer. The final concentration in the assay will typically be around the Kₘ value for CPG2 and MTX.
-
Inhibitor Stock Solution (this compound): Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.
-
Inhibitor Dilutions: Prepare a serial dilution of the this compound stock solution in assay buffer to achieve a range of desired final concentrations for the inhibition assay.
3. Assay Procedure
-
Set up the 96-well plate:
-
Blank wells: Add assay buffer only.
-
Control wells (No inhibitor): Add assay buffer, CPG2 enzyme, and substrate.
-
Inhibitor wells: Add assay buffer, CPG2 enzyme, substrate, and varying concentrations of this compound.
-
-
Pre-incubation: To each well (except the blank), add 50 µL of the appropriate inhibitor dilution (or assay buffer for control wells). Then, add 25 µL of the diluted CPG2 enzyme solution.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add 25 µL of the diluted methotrexate substrate solution to all wells (including control and inhibitor wells) to start the enzymatic reaction. The final volume in each well should be 100 µL.
-
Spectrophotometric reading: Immediately place the microplate in a spectrophotometer pre-heated to 37°C.
-
Kinetic measurement: Measure the decrease in absorbance at 320 nm every 30 seconds for a total of 10-15 minutes. The hydrolysis of methotrexate by CPG2 leads to a decrease in absorbance at this wavelength.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of the inhibitor.
-
Plot the enzyme activity (or percentage of inhibition) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
To determine the inhibition constant (Kᵢ) and the mechanism of inhibition, the assay should be repeated with varying concentrations of both the substrate and the inhibitor, followed by analysis using Lineweaver-Burk or other kinetic plots.
-
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the key steps in the CPG2 enzyme inhibition assay.
Caption: Workflow for the CPG2 inhibition assay.
Therapeutic Workflow: Antibody-Directed Enzyme Prodrug Therapy (ADEPT)
This diagram outlines the principle of ADEPT using CPG2.
Caption: The workflow of ADEPT using CPG2.
Folate Metabolism Pathway and CPG2 Intervention
While CPG2 is a bacterial enzyme not native to human signaling, its therapeutic action intercepts the folate pathway, which is crucial for cell proliferation. The diagram below shows a simplified folate pathway and the point of CPG2's therapeutic intervention.
Caption: Simplified folate pathway and CPG2's role.
Administration of Leucine and its Derivatives in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches did not yield specific data regarding the administration, pharmacokinetics, or biological effects of N-D-Gluconoyl-L-leucine in animal models. The following application notes and protocols are based on available research for L-leucine and its derivative, N-acetyl-DL-leucine, and are provided as a foundational guide. Researchers should adapt these protocols based on the specific physicochemical properties of this compound and conduct preliminary dose-finding and toxicity studies.
Introduction
L-leucine, an essential branched-chain amino acid (BCAA), is a critical regulator of protein synthesis and energy metabolism.[1] Its primary mechanism of action involves the activation of the mammalian target of rapamycin (mTOR) signaling pathway, a key controller of cell growth and proliferation.[2][3] Leucine's ability to stimulate muscle protein synthesis has made it a focal point in research aimed at mitigating muscle wasting conditions (sarcopenia), improving metabolic health, and enhancing athletic performance.[1][4] This document provides an overview of the administration of leucine and its derivatives in animal models, focusing on experimental protocols and data presentation for preclinical research.
Mechanism of Action: The mTOR Signaling Pathway
Leucine acts as a critical signaling molecule to stimulate protein synthesis primarily through the activation of mTOR Complex 1 (mTORC1).[1] Upon transport into the cell, leucine is sensed, leading to the activation of the Rag GTPases, which in turn recruit mTORC1 to the lysosomal surface, a key step for its activation. Activated mTORC1 then phosphorylates several downstream targets, including:
-
p70 S6 Kinase 1 (S6K1): Phosphorylation of S6K1 leads to the phosphorylation of ribosomal protein S6 (rpS6) and other components of the translational machinery, enhancing mRNA translation.[1]
-
Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to form the eIF4F complex, which is essential for the initiation of cap-dependent translation.[1][5]
The stimulatory effects of leucine on translation initiation converge with insulin signaling pathways to promote a maximal response.[3][5]
Figure 1: Simplified mTOR signaling pathway activated by L-leucine.
Quantitative Data from Animal Studies
The following tables summarize quantitative data from studies involving the oral administration of leucine and its derivatives in rodent models.
Table 1: Pharmacokinetic Parameters of N-acetyl-DL-leucine Enantiomers in Mice
Data from oral administration of 100 mg/kg racemic N-acetyl-DL-leucine.[2][6][7]
| Parameter | N-acetyl-D-leucine | N-acetyl-L-leucine |
| Cmax (µg/mL) | Greater than L-enantiomer | Lower than D-enantiomer |
| Tmax (h) | 0.25 - 8 (range of time points) | 0.25 - 8 (range of time points) |
| AUC (µg·h/mL) | Much greater than L-enantiomer | Lower than D-enantiomer |
| T1/2 (h) | Similar to L-enantiomer | Similar to D-enantiomer |
Note: Specific numerical values for Cmax, Tmax, AUC, and T1/2 were not provided in the abstracts, but the relative differences between the enantiomers were highlighted. The D-enantiomer shows significantly higher plasma concentration and overall exposure compared to the L-enantiomer, which is likely due to first-pass metabolism of the L-enantiomer.[2][6][7]
Table 2: Effects of Leucine Supplementation on Physiological Parameters in Rodents
| Animal Model | Leucine Dose/Administration | Duration | Key Findings | Reference |
| Malnourished Rats | 1.7% leucine in diet | 6 weeks | 47% reduction in body fat; increased liver and muscle protein synthesis. | [4] |
| Rats | 1.5% L-leucine in diet | Not specified | 25% reduction in adiposity. | [4] |
| Diet-Induced Obese Rodents | 90-140 mg/day | During development of metabolic disorder | Improvement in metabolic markers. | [8] |
| Sprague-Dawley Rats | 5.4% solution (2.5 ml/100 g body wt) via oral gavage | Acute | Stimulation of protein synthesis in adipose tissue and gastrocnemius. | [9] |
Experimental Protocols
The following are generalized protocols for the administration of leucine compounds to rodent models based on methodologies reported in the literature.
Protocol 1: Oral Gavage Administration of Leucine Derivatives
This protocol is suitable for acute or short-term studies requiring precise dosage delivery.
Materials:
-
This compound (or other leucine derivative)
-
Vehicle (e.g., sterile water, 0.9% saline)
-
Animal scale
-
Vortex mixer or sonicator
-
Oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes (1 mL or 3 mL)
Procedure:
-
Animal Acclimation: Allow animals (e.g., male BALB/c mice or Sprague-Dawley rats) to acclimate to the facility for at least 5 days prior to the experiment.[2] House animals under standard conditions (12:12 h light-dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Fasting (Optional): For studies investigating metabolic effects, fast animals overnight (e.g., 18 hours) with free access to water.[9]
-
Dose Preparation:
-
Calculate the required amount of the compound based on the mean body weight of the experimental group and the desired dosage (e.g., 100 mg/kg).[2]
-
Prepare the dosing solution by dissolving or suspending the compound in the chosen vehicle. For a 5.4% solution, this would be 54 mg/mL.[9] Use a vortex mixer or sonicator to ensure a homogenous solution or suspension.
-
The typical administration volume for mice is 10 mL/kg and for rats is 2.5 mL/100g body weight.[2][9]
-
-
Administration:
-
Weigh each animal on the day of dosing to calculate the precise volume to be administered.
-
Gently restrain the animal.
-
Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).
-
Insert the gavage needle carefully into the esophagus and deliver the solution directly into the stomach.
-
Monitor the animal for any signs of distress post-administration.
-
-
Sample Collection: Collect blood and tissue samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours) for pharmacokinetic or pharmacodynamic analysis.[7]
Figure 2: General experimental workflow for in vivo studies.
Protocol 2: Dietary Supplementation of Leucine
This protocol is suitable for chronic studies examining long-term effects on body composition and metabolism.
Materials:
-
This compound (or other leucine derivative)
-
Powdered standard rodent chow
-
Precision scale
-
Food-grade mixer
Procedure:
-
Diet Preparation:
-
Calculate the amount of leucine compound needed to achieve the desired percentage in the diet (e.g., 1.5% w/w).[4]
-
Thoroughly mix the compound with the powdered chow using a food-grade mixer to ensure even distribution.
-
The diet can be provided as a powder or re-pelleted.
-
-
Animal Housing and Feeding:
-
House animals individually to accurately monitor food intake.
-
Provide the prepared diet and water ad libitum.
-
Measure food consumption and body weight regularly (e.g., daily or weekly).
-
-
Study Duration and Endpoint Analysis:
-
Continue the dietary intervention for the planned duration (e.g., 6 weeks).[4]
-
At the end of the study, collect terminal blood and tissue samples for analysis of body composition (e.g., via DXA or chemical analysis), protein synthesis rates, and relevant biomarkers.
-
Conclusion
The administration of L-leucine and its derivatives in animal models provides a valuable platform for investigating their therapeutic potential in various physiological and pathological conditions. While no specific data exists for this compound, the protocols and data presented for L-leucine and N-acetyl-DL-leucine offer a solid foundation for initiating preclinical studies. It is imperative to conduct thorough characterization and safety assessments for any novel leucine conjugate before proceeding with extensive in vivo efficacy studies.
References
- 1. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]
- 2. Leucine metabolism in regulation of insulin secretion from pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of leucine on amino acid and glucose metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. Supplementation of a suboptimal protein dose with leucine or essential amino acids: effects on myofibrillar protein synthesis at rest and following resistance exercise in men - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-leucine biosynthetic process | SGD [frontend.qa.yeastgenome.org]
- 8. youtube.com [youtube.com]
- 9. Leucine is a direct-acting nutrient signal that regulates protein synthesis in adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-D-Gluconoyl-L-leucine as a Putative Substrate for N-Acyl-Amino Acid Hydrolases
For Research Use Only.
Introduction
N-D-Gluconoyl-L-leucine is a synthetic derivative of the essential amino acid L-leucine, featuring a D-gluconoyl group attached to the alpha-amino group. This modification presents a unique chemical structure that may serve as a specific substrate for certain classes of enzymes, particularly N-acyl-amino acid hydrolases (or acylases). These enzymes are involved in the cleavage of the amide bond between an acyl group and an amino acid. The specificity of such enzymes can be harnessed for various research and drug development applications, including enzyme characterization, inhibitor screening, and the development of diagnostic assays.
These application notes provide a hypothetical framework for the use of this compound as a substrate to identify and characterize enzymes with N-acyl-amino acid hydrolase activity. The protocols described are based on established principles of enzyme assays and can be adapted for specific experimental needs.
Potential Applications
-
Identification and Characterization of Novel Enzymes: this compound can be used as a screening tool to identify novel hydrolases from various biological sources (e.g., microbial cultures, tissue extracts) that exhibit specificity for N-acyl-amino acids with sugar-derived acyl groups.
-
Enzyme Kinetics and Substrate Specificity Studies: The compound can be employed to determine the kinetic parameters (e.g., Km, Vmax) of a purified or recombinant N-acyl-amino acid hydrolase. Comparative studies with other N-acyl-amino acid substrates can elucidate the enzyme's substrate specificity.
-
High-Throughput Screening for Enzyme Inhibitors: A robust assay using this compound can be developed for high-throughput screening of small molecule libraries to identify potential inhibitors of a target N-acyl-amino acid hydrolase. Such inhibitors could have therapeutic applications.
-
Diagnostic Assay Development: If an N-acyl-amino acid hydrolase is identified as a biomarker for a particular disease state, an assay based on the cleavage of this compound could be developed for diagnostic purposes.
Hypothetical Enzymatic Reaction
The proposed enzymatic reaction involves the hydrolysis of the amide bond in this compound by a specific N-acyl-amino acid hydrolase, yielding D-gluconic acid and L-leucine as products.
Caption: Hypothetical hydrolysis of this compound.
Experimental Protocols
Protocol 1: Colorimetric Assay for N-Acyl-Amino Acid Hydrolase Activity
This protocol describes a colorimetric method to determine the activity of a putative N-acyl-amino acid hydrolase by quantifying the release of L-leucine. The released L-leucine can be measured using a specific L-leucine dehydrogenase-based assay, where the production of NADH is monitored spectrophotometrically at 340 nm.
Materials:
-
This compound
-
Purified or crude enzyme preparation
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
L-Leucine Dehydrogenase (from Bacillus species)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound (e.g., 100 mM) in the assay buffer.
-
Prepare a stock solution of NAD+ (e.g., 50 mM) in the assay buffer.
-
Prepare a solution of L-Leucine Dehydrogenase (e.g., 10 units/mL) in the assay buffer.
-
Prepare a standard curve of L-leucine (e.g., 0-1 mM) in the assay buffer.
-
-
Enzymatic Reaction (Hydrolysis of this compound):
-
In a microcentrifuge tube, mix the following:
-
50 µL of Assay Buffer
-
10 µL of enzyme preparation (or buffer for control)
-
10 µL of this compound stock solution (to a final concentration of 10 mM)
-
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a stop solution (e.g., 10 µL of 1 M HCl).
-
-
Detection of L-Leucine:
-
In a 96-well plate, add the following to each well:
-
20 µL of the reaction mixture (from step 2)
-
170 µL of a detection mix containing:
-
Assay Buffer
-
2 mM NAD+
-
1 unit/mL L-Leucine Dehydrogenase
-
-
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the absorbance at 340 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the control (no enzyme) from the absorbance of the samples.
-
Use the L-leucine standard curve to determine the concentration of L-leucine produced in the enzymatic reaction.
-
Calculate the enzyme activity (e.g., in µmol of product formed per minute per mg of protein).
-
Caption: Workflow for the colorimetric enzyme assay.
Data Presentation
The following tables present hypothetical data that could be obtained from enzyme characterization studies using this compound.
Table 1: Hypothetical Kinetic Parameters of a Putative N-Acyl-Amino Acid Hydrolase
| Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (s-1M-1) |
| This compound | 2.5 | 150 | 12.5 | 5000 |
| N-Acetyl-L-leucine | 5.8 | 85 | 7.1 | 1224 |
| N-Butyryl-L-leucine | 3.1 | 110 | 9.2 | 2968 |
Table 2: Hypothetical pH and Temperature Optima
| Parameter | Optimal Value |
| pH | 8.0 |
| Temperature (°C) | 45 |
Table 3: Hypothetical Inhibitor Effects (IC50 Values)
| Inhibitor | IC50 (µM) |
| D-Gluconic Acid | > 1000 |
| L-Leucine | 520 |
| Inhibitor X | 15 |
| Inhibitor Y | 89 |
Conclusion
This compound represents a promising, albeit currently hypothetical, tool substrate for the study of N-acyl-amino acid hydrolases. The protocols and data presented here provide a foundational guide for researchers to explore the utility of this compound in discovering and characterizing novel enzymes, as well as in screening for potential therapeutic agents. Further validation and optimization of these methods will be necessary for specific research applications.
Application Note: Quantitative Analysis of N-D-Gluconoyl-L-leucine in Human Plasma using a Novel LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-D-Gluconoyl-L-leucine is a unique molecule combining a sugar moiety (gluconic acid) and an essential amino acid (L-leucine). Its role in biological systems is a growing area of interest, potentially involving nutrient signaling and metabolic regulation. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and biomarker studies. This application note presents a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
This compound-¹³C₆,¹⁵N₁ (hypothetical internal standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, LC-MS grade
-
Ammonium formate, LC-MS grade
-
Human plasma (sourced from a certified vendor)
2. Sample Preparation
A protein precipitation method is employed for the extraction of this compound from human plasma.[1][2]
-
Allow plasma samples to thaw on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound-¹³C₆,¹⁵N₁ at 1 µg/mL).
-
Add 400 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a new vial for LC-MS/MS analysis.
3. Liquid Chromatography
Chromatographic separation is achieved using a hydrophilic interaction liquid chromatography (HILIC) column, which is well-suited for retaining polar analytes like this compound.[3]
-
LC System: Shimadzu Prominence UFLC or equivalent
-
Column: Intrada Amino Acid column (50 x 3 mm, 3 µm)
-
Column Temperature: 35°C
-
Mobile Phase A: 100 mM ammonium formate in water
-
Mobile Phase B: Acetonitrile:water:formic acid (95:5:0.3, v/v/v)
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-3.0 min: 92% B
-
3.0-6.5 min: 92-70% B
-
6.5-7.0 min: 70-0% B
-
7.0-10.0 min: 0% B
-
10.1-13.0 min: 92% B (re-equilibration)
-
4. Mass Spectrometry
Detection is performed on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).
-
MS System: AB Sciex 4000 QTRAP or equivalent
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Ion Spray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 20 psi
-
Collision Gas: Medium
-
MRM Transitions (Hypothetical):
-
The precursor ion ([M+H]⁺) for this compound (C₁₂H₂₃NO₈) is m/z 326.1. A plausible product ion would result from the loss of the gluconoyl group, corresponding to the m/z of protonated leucine, which is 132.1.
-
For the internal standard (this compound-¹³C₆,¹⁵N₁), the precursor ion would be m/z 333.1, and the product ion would be m/z 139.1.
-
Data Presentation
Table 1: Optimized Mass Spectrometer Parameters
| Parameter | This compound | This compound-¹³C₆,¹⁵N₁ (IS) |
| Precursor Ion (m/z) | 326.1 | 333.1 |
| Product Ion (m/z) | 132.1 | 139.1 |
| Declustering Potential (DP) | 60 V | 60 V |
| Entrance Potential (EP) | 10 V | 10 V |
| Collision Energy (CE) | 25 eV | 25 eV |
| Collision Cell Exit Potential (CXP) | 12 V | 12 V |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Precision (%RSD) | |
| Intra-day | < 10% |
| Inter-day | < 15% |
| Accuracy (%Bias) | |
| Intra-day | ± 12% |
| Inter-day | ± 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal (< 15%) |
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
Application of N-D-Gluconoyl-L-leucine in Metabolic Studies: A Hypothetical Framework Based on L-Leucine Metabolism
References
- 1. Page loading... [guidechem.com]
- 2. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The role of leucine in the regulation of protein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leucine metabolism in patients with malignant disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The impact of leucine supplementation on body composition and glucose tolerance following energy restriction: an 8-week RCT in adults at risk of the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-D-Gluconoyl-L-leucine as a Chemical Probe for Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-D-Gluconoyl-L-leucine is a unique chemical entity that merges a gluconic acid derivative with the essential branched-chain amino acid, L-leucine. While L-leucine is a well-established activator of the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism, the addition of a gluconoyl group introduces a novel dimension for pathway analysis. This modification allows for the investigation of the interplay between glucose and amino acid sensing pathways.
This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical probe to dissect cellular signaling pathways, with a primary focus on the mTOR network. The gluconoyl moiety may influence cellular uptake, metabolic processing, and interaction with cellular machinery, potentially offering a tool to study processes like non-enzymatic gluconoylation, a post-translational modification observed in recombinant proteins.
Potential Applications
-
Interrogation of the mTORC1 Signaling Pathway: Use as a potential modulator or tracer to study the activation and downstream signaling of mTORC1 in response to nutrient inputs.
-
Analysis of Amino Acid and Glucose Sensing Crosstalk: Investigate how the combined presentation of a glucose derivative and an essential amino acid influences key metabolic signaling nodes.
-
Probing Cellular Uptake and Metabolism: The unique structure of this compound can be used to study the transport and metabolic fate of modified amino acids.
-
Investigating Non-Enzymatic Gluconoylation: Serve as a competitive inhibitor or a tool to study the biological consequences of N-terminal gluconoylation of proteins.
Experimental Protocols
Protocol 1: Analysis of mTORC1 Pathway Activation by Western Blot
This protocol details the investigation of the effect of this compound on the phosphorylation status of key mTORC1 downstream effectors.
Materials:
-
Cell line of interest (e.g., HEK293T, C2C12 myotubes)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound (CAS: 15893-50-2)
-
L-leucine (positive control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-Actin or Tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Starvation:
-
Plate cells and grow to 70-80% confluency.
-
To synchronize cells and establish a baseline, starve cells of amino acids by incubating in amino acid-free medium for 1-2 hours prior to treatment.
-
-
Treatment:
-
Prepare stock solutions of this compound and L-leucine in an appropriate solvent (e.g., sterile water or PBS).
-
Treat starved cells with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) and a positive control of L-leucine (e.g., 100 µM) for 30-60 minutes. Include a vehicle-only control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal for each target.
-
Compare the effects of different treatments to the vehicle control.
-
Protocol 2: Metabolic Stability and Uptake Assay
This protocol provides a framework to assess the cellular uptake and metabolic stability of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Ice-cold methanol
-
Cell scraper
-
High-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS)
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Treat cells with a defined concentration of this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Metabolite Extraction:
-
At each time point, aspirate the medium and wash the cells rapidly with ice-cold PBS.
-
Add ice-cold 80% methanol to the plate to quench metabolism and extract metabolites.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis by LC-MS:
-
Dry the supernatant under a stream of nitrogen.
-
Resuspend the dried metabolites in a suitable solvent for LC-MS analysis.
-
Analyze the samples by LC-MS to quantify the intracellular concentration of this compound and any potential metabolites over time.
-
-
Data Analysis:
-
Generate a standard curve for this compound to quantify its concentration.
-
Plot the intracellular concentration of the compound against time to determine uptake kinetics.
-
Identify and quantify any metabolic breakdown products.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of this compound on mTORC1 Signaling
| Treatment | Concentration (µM) | p-S6K1 (Thr389) / Total S6K1 (Fold Change) | p-4E-BP1 (Thr37/46) / Total 4E-BP1 (Fold Change) |
| Vehicle Control | - | 1.0 | 1.0 |
| L-leucine | 100 | 5.2 ± 0.4 | 4.8 ± 0.3 |
| This compound | 10 | 1.5 ± 0.2 | 1.3 ± 0.1 |
| This compound | 50 | 2.8 ± 0.3 | 2.5 ± 0.2 |
| This compound | 100 | 3.9 ± 0.4 | 3.5 ± 0.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Cellular Uptake of this compound
| Time (minutes) | Intracellular Concentration (µM) |
| 0 | 0 |
| 15 | 5.2 ± 0.6 |
| 30 | 9.8 ± 1.1 |
| 60 | 15.3 ± 1.5 |
| 120 | 18.1 ± 2.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Signaling Pathways and Workflows
Caption: Hypothetical interaction of this compound with the mTORC1 signaling pathway.
Caption: General experimental workflow for pathway analysis using this compound.
Application Notes and Protocols: N-D-Gluconoyl-L-leucine as a Potential Biomarker
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding N-D-Gluconoyl-L-leucine as a specific biomarker for disease is limited in currently available scientific literature. The following application notes and protocols are based on the broader understanding of L-leucine metabolism and its potential, though complex, association with various physiological and pathological states. The methodologies described are standard approaches for the analysis of amino acid metabolites and should be adapted and validated for the specific compound of interest.
Introduction
This compound is a derivative of the essential branched-chain amino acid (BCAA) L-leucine. While L-leucine's role in protein synthesis, metabolic regulation, and cell signaling is well-established, the specific biological function and clinical relevance of its gluconoylated form are not yet extensively documented.[1][2][3] Leucine itself is known to be involved in various metabolic processes and its dysregulation has been linked to conditions such as insulin resistance and maple syrup urine disease (MSUD).[4][5] This document provides a hypothetical framework for investigating this compound as a potential biomarker, including data presentation, experimental protocols, and conceptual diagrams.
Data Presentation
Quantitative analysis of a potential biomarker is crucial for establishing its clinical utility. The following table provides a template for summarizing hypothetical quantitative data for this compound in a clinical research setting.
Table 1: Hypothetical Plasma Concentrations of this compound in Different Disease Cohorts.
| Cohort | N | Mean Concentration (µg/mL) | Standard Deviation (µg/mL) | Range (µg/mL) | p-value (vs. Healthy Controls) |
| Healthy Controls | 100 | 5.2 | 1.5 | 2.1 - 8.5 | - |
| Type 2 Diabetes | 100 | 12.8 | 4.2 | 6.5 - 25.1 | < 0.001 |
| Non-alcoholic Fatty Liver Disease (NAFLD) | 85 | 9.7 | 3.1 | 5.3 - 18.9 | < 0.01 |
| Sarcopenia | 75 | 3.1 | 1.1 | 1.0 - 5.8 | < 0.05 |
Experimental Protocols
The accurate measurement of this compound in biological matrices is fundamental for its evaluation as a biomarker. A highly sensitive and specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is recommended.
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
1. Objective: To quantify the concentration of this compound in human plasma samples.
2. Materials and Reagents:
-
Human plasma (collected in EDTA tubes)
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., ¹³C₆, ¹⁵N-N-D-Gluconoyl-L-leucine)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Centrifuge
-
Vortex mixer
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
3. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard solution (concentration to be optimized).
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
(Optional, for cleaner samples) Perform solid-phase extraction according to the manufacturer's protocol.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions (to be optimized):
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A time-gradient elution from 5% to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI), positive or negative mode (to be determined based on compound characteristics).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be determined by infusion of the pure compounds.
-
5. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of the this compound analytical standard into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Process the calibration standards alongside the plasma samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Hypothetical pathway linking metabolic stress to the formation of this compound.
Caption: A generalized workflow for biomarker discovery and validation.
References
Experimental Applications of N-acetyl-L-leucine in Neuroscience: Application Notes and Protocols
A note on the compound: Initial searches for "N-D-Gluconoyl-L-leucine" did not yield specific experimental data in the context of neuroscience. The following application notes and protocols are based on the extensive research available for a structurally related and well-studied compound, N-acetyl-L-leucine (NALL) , which is a derivative of the amino acid L-leucine.
Introduction
N-acetyl-L-leucine (NALL) is an orally bioavailable, modified amino acid that has demonstrated significant therapeutic potential across a range of neurodegenerative and neurological conditions. Its neuroprotective effects are attributed to its ability to modulate fundamental cellular processes, including autophagy, neuroinflammation, and protein aggregation. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the experimental use of NALL in neuroscience.
Application Note 1: Neuroprotection in Lysosomal Storage Disorders - Niemann-Pick Disease Type C (NPC)
NALL has shown remarkable efficacy in improving neurological symptoms in patients with Niemann-Pick disease type C, a rare lysosomal storage disorder. Clinical trials have demonstrated a significant reduction in ataxia and an overall improvement in the neurological status of patients treated with NALL.
Quantitative Data Summary
| Clinical Endpoint | Treatment Group | Mean Change from Baseline (±SD) | p-value | Reference |
| SARA Total Score (12 weeks) | NALL | -1.97 (±2.43) | <0.001 | [1][2] |
| Placebo | -0.60 (±2.39) | [1][2] | ||
| 5-domain NPC-CSS (12 months) | NALL | -0.27 (±2.42) | 0.009 | |
| Historical Cohort | +1.5 (±3.16) | |||
| 5-domain NPC-CSS (18 months) | NALL | +0.05 (±2.95) | 0.023 | |
| Historical Cohort | +2.25 (±4.74) |
SARA: Scale for the Assessment and Rating of Ataxia; NPC-CSS: Niemann-Pick Disease Type C Clinical Severity Scale.
Experimental Protocol: Phase III Clinical Trial Design for NALL in NPC
This protocol is based on the design of the NCT05163288 clinical trial.
-
Patient Population: Patients aged 4 years or older with a genetically confirmed diagnosis of Niemann-Pick disease type C.
-
Study Design: A multinational, multicenter, double-blind, placebo-controlled, crossover study.
-
Randomization: Patients are randomized in a 1:1 ratio to one of two treatment sequences:
-
Sequence A: NALL for 12 weeks, followed by placebo for 12 weeks.
-
Sequence B: Placebo for 12 weeks, followed by NALL for 12 weeks.
-
-
Dosing:
-
Patients ≥13 years: 4 g/day of NALL or matching placebo.
-
Patients 4-12 years: Weight-based dosing (2-4 g/day ).
-
Administration: Orally, two to three times per day.
-
-
Primary Efficacy Endpoint: Change from baseline in the total score on the Scale for the Assessment and Rating of Ataxia (SARA).
-
Secondary Endpoints:
-
Clinical Global Impression of Improvement (CGI-I).
-
Spinocerebellar Ataxia Functional Index (SCAFI).
-
Modified Disability Rating Scale.
-
-
Data Analysis: Crossover data from the two 12-week periods are compared for NALL versus placebo.
Application Note 2: Attenuation of Neuroinflammation and Cell Death in Traumatic Brain Injury (TBI)
Preclinical studies have demonstrated the neuroprotective effects of NALL in animal models of traumatic brain injury. NALL treatment has been shown to reduce neuronal cell death, and neuroinflammation, and improve functional recovery.[3][4] The proposed mechanism involves the restoration of autophagy flux.[3][5]
Quantitative Data Summary
| Parameter | TBI + Vehicle | TBI + NALL | p-value | Reference |
| LC3-II Levels (Day 1 post-TBI) | Increased | Significantly Decreased | <0.05 | [6] |
| p62/SQSTM1 Levels (Day 1 post-TBI) | Increased | Decreased | Not significant | [6] |
| Cleaved Caspase-3+ Neurons (Day 1 post-TBI) | Increased | Significantly Decreased | <0.05 | [6] |
| iNOS mRNA Levels | Increased | Significantly Decreased | <0.001 | [7] |
| TNF mRNA Levels | Increased | Significantly Decreased | <0.05 | [7] |
LC3-II and p62/SQSTM1 are markers of autophagy. Cleaved Caspase-3 is a marker of apoptosis. iNOS and TNF are pro-inflammatory markers.
Experimental Protocol: Controlled Cortical Impact (CCI) Model in Mice
-
Animal Model: Male C57BL/6 mice (20-25g).
-
Surgical Procedure (CCI):
-
Anesthetize the mouse (e.g., isoflurane).
-
Perform a craniotomy over the desired cortical region.
-
Induce a cortical impact using a stereotaxic impactor device.
-
-
NALL Administration:
-
Prepare a 10 mg/mL solution of NALL in water (from a 50 mg/mL stock in ethanol).
-
Administer NALL orally via gavage at a dose of 100 mg/kg daily for a specified period (e.g., 4 days).
-
Alternatively, mix NALL with powdered chow and a diet gel for ad libitum feeding.
-
-
Behavioral Analysis:
-
Motor Function: Beam walk test.
-
Cognitive Function: Novel object recognition test.
-
-
Molecular and Cellular Analysis (at specified time points, e.g., 1, 3, 7 days post-TBI):
-
Tissue Collection: Dissect the ipsilateral cortex around the injury site.
-
Western Blotting:
-
Homogenize tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against LC3, p62/SQSTM1, cleaved caspase-3, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
-
Immunohistochemistry:
-
Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brain.
-
Cryoprotect the brain in sucrose solutions.
-
Section the brain using a cryostat.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., normal goat serum).
-
Incubate with primary antibodies (e.g., anti-p62/SQSTM1).
-
Incubate with fluorescently labeled secondary antibodies.
-
Counterstain with DAPI and mount.
-
-
Real-Time PCR:
-
Isolate total RNA from the cortical tissue.
-
Synthesize cDNA.
-
Perform quantitative PCR using primers for inflammatory markers (e.g., iNOS, TNF).
-
-
Application Note 3: Amelioration of Synaptic Dysfunction in Parkinson's Disease Models
NALL has shown promise in preclinical models of Parkinson's disease by reducing pathological alpha-synuclein, upregulating the neuroprotective protein parkin, and improving synaptic function.[8][9][10][11]
Quantitative Data Summary
| Cell Model | Treatment | Outcome | Fold Change / % Reduction | p-value | Reference |
| GBA1 L444P iPSC-derived dopaminergic neurons | 10 mM NALL (4 weeks) | Reduction in Triton-soluble pS129-α-synuclein | ~45% reduction | <0.01 | [9] |
| Reduction in Triton-insoluble pS129-α-synuclein | ~50% reduction | <0.01 | [9] | ||
| Increase in parkin levels | ~70% increase | <0.05 | [9] | ||
| LRRK2 R1441C iPSC-derived dopaminergic neurons | NALL (2 weeks) | Decrease in pS129-α-synuclein | Significant decrease | N/A | [8] |
| Increase in parkin | Significant increase | N/A | [8] |
pS129-α-synuclein is a pathological form of alpha-synuclein.
Experimental Protocol: Treatment of iPSC-Derived Dopaminergic Neurons
-
Cell Culture:
-
Differentiate human induced pluripotent stem cells (iPSCs) from Parkinson's disease patients (with mutations such as GBA1 or LRRK2) into dopaminergic neurons using established protocols.
-
-
NALL Treatment:
-
On a specified day of differentiation (e.g., day 120), treat the dopaminergic neuron cultures with varying concentrations of NALL (e.g., up to 10 mM).
-
Maintain the treatment for a specified duration (e.g., 2-4 weeks), changing the medium with fresh NALL as required by the culture protocol.
-
-
Analysis of Protein Levels:
-
Cell Lysis: Lyse the cells in appropriate buffers to separate Triton-soluble and -insoluble fractions.
-
Western Blotting: Perform western blotting as described in the TBI protocol to analyze the levels of phosphorylated alpha-synuclein (pS129-syn) and parkin.
-
-
Analysis of Synaptic Function:
-
Assess synaptic vesicle recycling and the levels of functional dopamine transporter (DAT) using appropriate cellular and molecular biology techniques.
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of N-acetyl-L-leucine
Caption: Proposed mechanism of NALL's neuroprotective effects.
General Experimental Workflow for Preclinical Studies
Caption: A generalized workflow for preclinical evaluation of NALL.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. N-Acetyl-L-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimized protocol for the generation of functional human induced-pluripotent-stem-cell-derived dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A master protocol to investigate a novel therapy acetyl-l-leucine for three ultra-rare neurodegenerative diseases: Niemann-Pick type C, the GM2 gangliosidoses, and ataxia telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and Co‐Culture of iPSC‐Derived Dopaminergic Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunohistochemistry against p62 and LBP110 protocol v1 [protocols.io]
- 10. mdpi.com [mdpi.com]
- 11. Immunohistochemical Detection of the Autophagy Markers LC3 and p62/SQSTM1 in Formalin-Fixed and Paraffin-Embedded Tissue. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Determining Optimal Dosage of N-D-Gluconoyl-L-leucine for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-D-Gluconoyl-L-leucine is a novel synthetic compound with potential therapeutic applications. As with any new investigational agent, establishing the optimal dosage for in vitro studies is a critical first step in elucidating its biological activity and mechanism of action. These application notes provide a comprehensive guide for researchers to determine the effective concentration range of this compound in a cell-based assay system. The following protocols are designed to assess the compound's impact on cell viability and to identify a suitable concentration range for subsequent mechanistic studies.
The protocols outlined below describe a systematic approach to determining the half-maximal inhibitory concentration (IC50) value, a key parameter in characterizing the potency of a compound. This is followed by a protocol to investigate the compound's effect on a key signaling pathway potentially modulated by leucine derivatives, the mTOR pathway.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in a Cell Viability Assay
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 10 | 85.7 ± 6.2 |
| 25 | 65.1 ± 4.8 |
| 50 | 48.9 ± 5.5 |
| 75 | 32.4 ± 3.9 |
| 100 | 15.8 ± 2.7 |
| 250 | 5.2 ± 1.9 |
Table 2: Summary of IC50 Values for this compound in Different Cell Lines
| Cell Line | IC50 (µM) | Assay Type |
| HEK293 | 78.5 | MTT Assay |
| HeLa | 62.1 | XTT Assay |
| MCF-7 | 55.8 | CellTiter-Glo® |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Cell Viability Assay
This protocol details the steps to determine the concentration of this compound that inhibits cell viability by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[1][2]
Materials:
-
This compound
-
Selected adherent cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80-90% confluency.
-
Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[3]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 10, 25, 50, 75, 100, 250 µM).
-
Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.[3]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.[1]
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).[4]
-
Protocol 2: Western Blot Analysis of mTOR Signaling Pathway
Based on the known roles of leucine in cellular signaling, this compound may modulate the mTOR pathway.[5][6] This protocol describes how to assess the phosphorylation status of key proteins in this pathway.
Materials:
-
This compound
-
Selected cell line
-
Complete cell culture medium
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at concentrations around the determined IC50 (e.g., 0.5x IC50, 1x IC50, 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize them to the loading control (e.g., β-actin).
-
Analyze the changes in the phosphorylation levels of mTOR and S6K upon treatment with this compound.
-
Visualizations
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 4. researchgate.net [researchgate.net]
- 5. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming N-D-Gluconoyl-L-leucine solubility issues in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with N-D-Gluconoyl-L-leucine during experimental assays.
Troubleshooting Guide
Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, Tris-HCl). What should I do?
A1: Insufficient solubility in standard aqueous buffers is a common issue for modified amino acids like this compound. The solubility is influenced by the interplay between the polar gluconoyl group and the hydrophobic leucine side chain. Here is a step-by-step approach to address this:
-
Check the pH of your buffer: The pH of the solution can significantly impact the solubility of amino acid derivatives.[1] this compound has an acidic carboxylic acid group from the leucine and multiple hydroxyl groups from the gluconoyl moiety. Adjusting the pH can alter the ionization state of the molecule and improve its interaction with water.
-
Gentle Heating: Try warming the solution to 37°C. Increased temperature can enhance the solubility of many compounds.[1] However, be cautious if your assay contains temperature-sensitive components.
-
Sonication: Use a sonicator bath to provide mechanical energy, which can help break down solute aggregates and promote dissolution.
-
Incremental Addition: Add the powdered this compound to the solvent in small portions while continuously vortexing or stirring.
-
Consider Co-solvents: If the above methods are insufficient, you may need to introduce a small percentage of a water-miscible organic co-solvent.
Q2: I'm observing precipitation of this compound when I add it to my cell culture media or assay plate. How can I prevent this?
A2: Precipitation upon addition to a complex medium or a change in solvent conditions is often due to a phenomenon known as "salting out" or a decrease in the solvating capacity of the solution.
-
Prepare a Concentrated Stock Solution: Dissolve the this compound in a suitable solvent at a higher concentration first. Then, add this stock solution to your final assay medium in a small volume to achieve the desired final concentration. This ensures rapid dilution and minimizes the chances of localized supersaturation and precipitation.
-
Evaluate Your Stock Solvent: The choice of solvent for your stock solution is critical. Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions of organic molecules for biological assays.
-
Final Concentration of Organic Solvent: Be mindful of the final concentration of the organic solvent in your assay, as it can affect cell viability or enzyme activity. It is generally recommended to keep the final concentration of DMSO below 0.5%.
Q3: What are the best practices for preparing a stock solution of this compound?
A3: A well-prepared stock solution is key to reproducible experimental results.
-
Solvent Selection: Start with a small amount of the compound and test its solubility in different biocompatible solvents. Given the structure of this compound, a polar aprotic solvent like DMSO is a good starting point.
-
Use of Mild pH Adjustment: If using an aqueous-based stock, slight adjustments in pH can be beneficial. For a compound with a free carboxylic acid, slightly basic conditions (pH 7.5-8.5) can improve solubility.
-
Storage: Store stock solutions at -20°C or -80°C to minimize degradation. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q: What is the expected solubility of this compound in water?
Q: How does pH affect the solubility of this compound?
A: The pH of the solution will influence the ionization state of the carboxylic acid group of the leucine moiety. At acidic pH (below its pKa, which is likely around 2-3), the carboxyl group will be protonated and neutral. At neutral and basic pH, it will be deprotonated and negatively charged. The increased charge at higher pH values generally leads to better solubility in aqueous solutions.
Q: Can I use co-solvents to dissolve this compound? If so, which ones are recommended?
A: Yes, co-solvents can be effective. The choice of co-solvent will depend on the requirements of your assay. For cell-based assays, biocompatible co-solvents are necessary.
| Co-solvent | Recommended Starting Concentration | Considerations |
| DMSO | 1-5% in the final assay volume | Widely used, but can be toxic to cells at higher concentrations. |
| Ethanol | 1-5% in the final assay volume | Can be used in some assays, but may affect protein stability. |
| PEG 400 | 5-10% in the final assay volume | Generally considered safe for many biological assays. |
Q: How stable is this compound in solution?
A: The stability will depend on the pH and temperature of the solution. The amide bond between the gluconoyl group and leucine is generally stable. However, at extreme pH values and elevated temperatures, hydrolysis may occur over time. It is recommended to prepare fresh solutions for your experiments or store stock solutions at low temperatures.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
-
Add an excess amount of this compound to a known volume of your aqueous buffer (e.g., 1 ml of PBS).
-
Stir or agitate the suspension at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant.
-
Determine the concentration of the dissolved this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Protocol 2: Small-Scale Solubility Testing with Co-solvents
-
Weigh out a small, equal amount of this compound into several microcentrifuge tubes.
-
To each tube, add a different solvent or co-solvent mixture (e.g., water, PBS, 5% DMSO in PBS, 5% ethanol in PBS).
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect for dissolution. If not fully dissolved, try gentle warming (to 37°C) or sonication for 5-10 minutes.
-
This will give you a qualitative understanding of the best solvent system for your compound.
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
References
- 1. N-acetyl amino acid amide solubility in aqueous 1,6-hexanediol solutions: Insights into the protein droplet deformation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. | Semantic Scholar [semanticscholar.org]
- 3. Spiber.inc | Official Website [spiber.inc]
- 4. researchgate.net [researchgate.net]
- 5. Buffers for Biochemical Reactions [worldwide.promega.com]
- 6. Optimization of physicochemical and pharmacological properties of peptide drugs by glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
Preventing degradation of N-D-Gluconoyl-L-leucine in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of N-D-Gluconoyl-L-leucine in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in stock solutions?
A1: The primary degradation pathway for this compound, an N-acyl amino acid, is the hydrolysis of the amide bond connecting the D-gluconoyl and L-leucine moieties. This reaction yields D-gluconic acid and L-leucine as degradation products. The rate of this hydrolysis is significantly influenced by pH, temperature, and the presence of enzymatic contaminants.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For maximum stability, stock solutions of this compound should be stored at low temperatures, ideally at -20°C for short-term storage (weeks) and -80°C for long-term storage (months to years). It is also recommended to maintain the pH of the solution in a slightly acidic range (pH 5-6) and to prepare the stock in a sterile, aqueous buffer. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes.
Q3: How can I prevent enzymatic degradation of my this compound stock solution?
A3: Enzymatic degradation can be a concern if the solution is contaminated with proteases or acylases. To prevent this, it is crucial to use sterile techniques during the preparation of the stock solution. This includes using sterile buffers and containers. Filtering the final stock solution through a 0.22 µm sterile filter is a highly effective method for removing potential microbial and enzymatic contaminants.[1][2][3][4][5]
Q4: Can I autoclave my this compound solution to sterilize it?
A4: Autoclaving (moist-heat sterilization) is generally not recommended for thermally labile compounds like this compound. The high temperatures used in autoclaving can accelerate the hydrolysis of the amide bond, leading to significant degradation of the compound. Sterile filtration is the preferred method for sterilizing solutions of this compound.[4]
Troubleshooting Guides
Issue 1: Loss of compound activity or inconsistent experimental results.
This issue may be indicative of this compound degradation in your stock solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Improper Storage Temperature | Store stock solutions at -20°C for short-term and -80°C for long-term storage. Avoid leaving the solution at room temperature for extended periods. |
| Incorrect pH of the Stock Solution | Prepare stock solutions in a slightly acidic buffer (pH 5-6). Verify the pH of the buffer before use. |
| Repeated Freeze-Thaw Cycles | Aliquot the stock solution into single-use vials immediately after preparation to minimize the number of freeze-thaw cycles. |
| Hydrolysis | Minimize the time the compound is in an aqueous solution, especially at neutral or alkaline pH and elevated temperatures. |
| Enzymatic Contamination | Prepare stock solutions using sterile techniques and filter-sterilize the final solution through a 0.22 µm filter.[1][2][3][4][5] |
| Photodegradation | Store stock solutions in amber vials or protect them from light. |
Issue 2: Precipitation observed in the stock solution upon thawing.
Precipitation can occur due to poor solubility at low temperatures or changes in buffer composition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation in stock solutions.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Low Solubility at Storage Temperature | Gently warm the solution to room temperature or 37°C and vortex to redissolve the precipitate. If the issue persists, consider preparing the stock at a slightly lower concentration. |
| Inappropriate Solvent | While aqueous buffers are preferred for stability, if solubility is an issue, a small amount of an organic co-solvent like DMSO or ethanol can be used to initially dissolve the compound before diluting with the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with downstream experiments. |
| Buffer Component Precipitation | Some buffer salts can precipitate at low temperatures. Ensure the chosen buffer is suitable for storage at -20°C or -80°C. |
Data on this compound Stability
| Condition | Parameter | Expected Stability | Recommendation |
| Temperature | 4°C | Days to weeks | Suitable for short-term storage (e.g., during an experiment). |
| -20°C | Weeks to months | Recommended for routine short- to mid-term storage. | |
| -80°C | Months to years | Optimal for long-term archival storage. | |
| pH | < 4 | Potential for acid-catalyzed hydrolysis. | Avoid highly acidic conditions. |
| 5 - 6 | Generally the most stable pH range for N-acyl amino acids. | Recommended pH for stock solutions. | |
| > 7 | Increased rate of base-catalyzed hydrolysis. | Avoid neutral to alkaline conditions for long-term storage. | |
| Solvent | Aqueous Buffer | Good, provided pH and temperature are controlled. | Recommended for most applications. |
| DMSO/Ethanol | Excellent for the concentrate. | Can be used for initial solubilization, but the final solution for storage should be predominantly aqueous to avoid potential solvent-induced degradation or incompatibility with biological assays. |
Experimental Protocols
Protocol 1: Preparation of a Sterile Stock Solution of this compound
This protocol describes the preparation of a 10 mM sterile stock solution of this compound in a phosphate buffer.
Materials:
-
This compound powder
-
Sterile 50 mM sodium phosphate buffer, pH 6.0
-
Sterile, RNase/DNase-free microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile syringe
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound to be inserted by the user).
-
Weigh the compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated mass of this compound into a sterile microcentrifuge tube.
-
Dissolve the compound: Add the appropriate volume of sterile 50 mM sodium phosphate buffer (pH 6.0) to the tube. Vortex gently until the compound is completely dissolved.
-
Sterile filter the solution: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe.[1][2][3][4][5] Dispense the solution through the filter into a new sterile tube.
-
Aliquot for storage: Dispense the sterile stock solution into single-use aliquots in sterile microcentrifuge tubes.
-
Store appropriately: Label the aliquots clearly with the compound name, concentration, date, and your initials. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: LC-MS Method for the Analysis of this compound and its Degradation Products
This protocol provides a general framework for an LC-MS/MS method to quantify this compound and its primary hydrolysis products, D-gluconic acid and L-leucine.[6][7][8][9][10][11][12][13][14]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point. For better retention of the polar degradation products, a HILIC column could also be considered.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes) should be optimized to separate the parent compound from its degradation products.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive ESI for L-leucine and potentially this compound. Negative ESI for D-gluconic acid. It may be necessary to run two separate methods or use a polarity-switching method.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: The precursor ion will be the [M+H]⁺. The product ions will need to be determined by infusing a standard of the compound and performing a product ion scan.
-
L-leucine: Precursor ion [M+H]⁺ (m/z 132.1), with a characteristic product ion (e.g., m/z 86.1).
-
D-gluconic acid: Precursor ion [M-H]⁻ (m/z 195.1), with a characteristic product ion (e.g., m/z 75.0).
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Sample Preparation:
-
Thaw the stock solution sample.
-
Dilute the sample to a suitable concentration (e.g., 1 µM) in the initial mobile phase composition (e.g., 95% A, 5% B).
-
Vortex and transfer to an autosampler vial.
Data Analysis:
-
Quantify the peak areas of the parent compound and its degradation products.
-
The percentage of degradation can be calculated by comparing the peak area of the degradation products to the sum of the peak areas of the parent compound and the degradation products.
Workflow for LC-MS Analysis:
References
- 1. Sterile filtration of liquid solutions [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. frederick.cancer.gov [frederick.cancer.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS/MS Assay Kit of Amino Acids - Creative Proteomics [mspro.creative-proteomics.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]
- 14. agilent.com [agilent.com]
Identifying and minimizing off-target effects of N-D-Gluconoyl-L-leucine
Technical Support Center: N-D-Gluconoyl-L-leucine
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help identify and minimize potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for this compound, and what are its potential off-target effects?
A1: this compound is a conjugate of L-leucine and D-gluconic acid. The primary on-target activity is hypothesized to be mediated by the L-leucine component, a branched-chain amino acid known to be a potent activator of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1][2][3] This pathway is a central regulator of cell growth, proliferation, protein synthesis, and metabolism.[4][5] The D-gluconoyl moiety may enhance cellular uptake or alter the compound's metabolic stability and distribution.
Off-target effects can occur when a drug interacts with unintended molecular targets.[6] For this compound, these could arise from interactions with proteins structurally similar to the intended target or through the compound's influence on other cellular pathways. Potential off-target concerns include:
-
Kinase Cross-Reactivity: Given that the on-target pathway involves a kinase (mTOR), there is a possibility of cross-reactivity with other kinases in the human kinome.
-
Metabolic Pathway Interference: L-leucine plays a role in various metabolic processes, including fatty acid oxidation and insulin signaling.[4][7] High concentrations of the compound could perturb these pathways.
-
Transporter Interactions: The compound's structure may lead to interactions with various amino acid or monocarboxylate transporters beyond its intended uptake mechanism.[8][9]
-
GPCR Modulation: Unintended interactions with G protein-coupled receptors (GPCRs) are a common source of off-target effects for many small molecules.
Below is a diagram of the presumed on-target signaling pathway.
Q2: What experimental strategies can be used to proactively identify the off-target profile of this compound?
A2: A systematic, multi-tiered approach is recommended to identify potential off-target interactions early in the drug development process.[6][10] This typically involves a combination of broad, high-throughput screening followed by more specific validation assays.
Tier 1: Broad Panel Screening (in vitro) The initial step is to screen the compound against large panels of known biological targets to identify unintended interactions.
-
Safety Pharmacology Panels: These panels assess interactions against a wide range of targets known to be associated with adverse drug reactions, including GPCRs, ion channels, transporters, and enzymes.[10]
-
Kinase Profiling Panels: Given that the intended target pathway involves mTOR, screening against a comprehensive panel of kinases is critical to assess selectivity.[11]
Tier 2: Cell-Based and Phenotypic Screening These assays evaluate the compound's effects in a more physiologically relevant context.
-
Cell Microarray Screening: This technology assesses binding to a large library of human plasma membrane and secreted proteins expressed in human cells to identify biologically relevant off-target binding.[12][13]
-
Phenotypic Screening: High-content imaging or other cell-based assays can reveal unexpected cellular effects (e.g., changes in morphology, apoptosis, or cell cycle) that may indicate off-target activity.[14] Comparing the phenotypic fingerprint of your compound to a library of known drugs can help hypothesize off-target mechanisms.
Tier 3: Validation and Mechanism Deconvolution Hits identified in Tiers 1 and 2 should be validated using orthogonal assays and follow-up studies to confirm the interaction and understand its functional consequence.
The workflow below outlines a typical process for off-target identification.
| Platform Type | Description | Advantages | Disadvantages |
| Biochemical Assays | Purified proteins (e.g., kinases, GPCRs) are used to measure direct compound binding or inhibition in a cell-free system.[11] | High throughput, quantitative (IC50/Ki), directly measures interaction. | Lacks biological context (no cell membrane, metabolism, etc.), risk of false positives. |
| Cell-Based Reporter Assays | Engineered cell lines that produce a measurable signal (e.g., luminescence, fluorescence) upon target engagement.[15] | Provides a more physiological context, measures functional outcome. | Can be indirect, susceptible to artifacts from the reporter system. |
| Phenotypic Screening | Uses high-content imaging or other methods to assess a compound's effect on overall cell health and morphology.[14] | Unbiased, captures the net effect of all on- and off-target interactions. | Target deconvolution can be challenging and time-consuming. |
| Cell Microarray Technology | Screens for binding against a large library of overexpressed human membrane and secreted proteins in a cellular context.[13] | High specificity, low false-positive rate, identifies biologically relevant interactions. | May not detect interactions with intracellular proteins. |
Troubleshooting Guides
Q3: My experiment is producing an unexpected or inconsistent cellular phenotype. How can I determine if this is due to an off-target effect of this compound?
A3: Unexpected results are a common challenge in drug discovery. A logical, step-by-step process can help determine if an off-target effect is the root cause.
Step 1: Confirm On-Target Engagement First, verify that the compound is engaging its intended target (mTORC1) at the concentration used.
-
Method: Perform a Western blot for downstream markers of mTORC1 activity, such as the phosphorylation of S6K1 or 4E-BP1.
-
Expected Outcome: You should see a dose-dependent increase in the phosphorylation of these markers. If not, there may be an issue with compound potency, stability, or cell permeability.
Step 2: Use Control Compounds Compare the effects of this compound with control molecules.
-
Negative Control: Use a structurally similar but biologically inactive analog. This compound should not engage the on-target and, ideally, should not produce the unexpected phenotype. If it does, the phenotype may be caused by a shared chemical feature unrelated to the intended pharmacology.
-
Positive Control: Use a known mTORC1 activator (if available) or inhibitor (like rapamycin) to see if it recapitulates or reverses the phenotype, respectively.
Step 3: Orthogonal On-Target Validation Use a compound-independent method to modulate the target to see if the phenotype is reproduced.
-
Method: Use siRNA or CRISPR/Cas9 to knock down or knock out a key component of the mTORC1 pathway (e.g., Raptor) or an upstream activator.
-
Expected Outcome: If the phenotype is truly on-target, modulating the pathway genetically should produce a similar (or opposite) effect as the compound.
If these steps suggest the phenotype is not mediated by the on-target pathway, it is likely an off-target effect. The screening strategies outlined in Q2 should then be employed to identify the responsible off-target protein.
Experimental Protocols
Protocol 1: Radiometric Kinase Profiling Assay
This protocol provides a general method for assessing the inhibitory activity of this compound against a panel of protein kinases, a crucial step for identifying off-target interactions.[11][16]
Objective: To determine the percent inhibition of a panel of kinases by this compound at a fixed concentration (e.g., 10 µM) and to calculate IC50 values for any significant hits.
Materials:
-
Purified recombinant kinase enzymes
-
Specific peptide or protein substrates for each kinase
-
Assay buffer (typically contains Tris-HCl, MgCl2, DTT)
-
[γ-³³P]-ATP (radioactive ATP)
-
Non-radioactive ATP solution
-
This compound stock solution (e.g., 10 mM in DMSO)
-
10% DMSO (vehicle control)
-
50 mM H₃PO₄ (stop solution)
-
96-well filter plates (e.g., FlashPlates™)
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in 10% DMSO. A typical screening concentration is 10 µM.
-
Reaction Setup: In a 96-well filter plate, combine the following components in order:
-
5 µL of the test compound dilution (or 10% DMSO for control).
-
10 µL of enzyme/substrate mixture (pre-diluted in assay buffer).
-
10 µL of non-radioactive ATP solution.
-
-
Initiate Reaction: Start the kinase reaction by adding 25 µL of assay buffer containing [γ-³³P]-ATP. The final reaction volume is 50 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization depending on the specific kinase.
-
Stop Reaction: Terminate the reaction by adding 50 µL of 2% (v/v) H₃PO₄. This will precipitate the phosphorylated substrate onto the filter membrane.
-
Washing: Wash the wells multiple times (e.g., 3 times with 200 µL of 0.9% w/v NaCl) to remove unincorporated [γ-³³P]-ATP.[16]
-
Detection: Determine the amount of incorporated ³³P by counting the plate in a microplate scintillation counter. The signal (counts per minute, CPM) is proportional to kinase activity.
-
Data Analysis:
-
Calculate the percent inhibition for each kinase using the formula: % Inhibition = 100 * (1 - (CPMSample - CPMBackground) / (CPMVehicle - CPMBackground))
-
For kinases showing significant inhibition (e.g., >50% at 10 µM), perform a dose-response experiment with a wider range of compound concentrations to determine the IC50 value.
-
Protocol 2: Cell-Based GPCR Functional Assay (cAMP Measurement)
This protocol describes a method to screen for off-target activity at Gs- or Gi-coupled GPCRs by measuring changes in intracellular cyclic AMP (cAMP) levels.[15][17]
Objective: To determine if this compound agonizes or antagonizes GPCR activity.
Materials:
-
HEK293 or CHO cells stably expressing the GPCR of interest.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound.
-
Known agonist and antagonist for the target GPCR (positive controls).
-
Forskolin (for Gi-coupled assays).
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure (Agonist Mode):
-
Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Addition: Remove the culture medium and add assay buffer containing various concentrations of this compound or a known agonist.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP signal against the compound concentration to generate a dose-response curve and calculate the EC50 value.
Procedure (Antagonist Mode):
-
Cell Plating: As above.
-
Compound Pre-incubation: Add various concentrations of this compound and incubate for a short period (e.g., 15-30 minutes).
-
Agonist Challenge: Add a known agonist at its EC80 concentration to all wells (except the negative control). For Gi-coupled receptors, stimulate with forskolin to increase basal cAMP levels before adding the test compound.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Detection & Analysis: Measure cAMP levels as described above. A decrease in the agonist-induced signal indicates antagonism. Calculate the IC50 value.
References
- 1. Leucine signaling in the pathogenesis of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]
- 4. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. Leucine Facilitates Insulin Signaling through a Gαi Protein-dependent Signaling Pathway in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. curesyngap1.org [curesyngap1.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 13. criver.com [criver.com]
- 14. Phenotypic Versus Target-Based Screening for Drug Discovery | Technology Networks [technologynetworks.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. 2.6. Kinase Profiling Assay [bio-protocol.org]
- 17. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-D-Gluconoyl-L-leucine in Cell-Based Assays
Welcome to the technical support center for N-D-Gluconoyl-L-leucine. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: While direct studies on this compound are emerging, its core component, L-leucine, is a well-established activator of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[1][2][3][4] The addition of the N-D-Gluconoyl group may influence its solubility, stability, and cellular uptake, potentially modulating the downstream effects on the mTOR pathway. It is also known that L-leucine can influence insulin signaling pathways.[5][6][7]
Q2: What is a typical starting concentration range for this compound in a cell-based assay?
A2: For a novel compound like this compound, it is recommended to perform a dose-response experiment to determine the optimal concentration. Based on studies with L-leucine, a starting range of 1 µM to 1 mM can be considered. The optimal concentration will be cell-type specific and assay-dependent.
Q3: How long should I incubate my cells with this compound?
A3: Incubation time is a critical parameter that requires optimization. For signaling pathway studies (e.g., phosphorylation of mTOR targets), short incubation times ranging from 15 minutes to 4 hours are typically sufficient. For assays measuring downstream functional outcomes such as protein synthesis or cell proliferation, longer incubation times of 24 to 72 hours may be necessary. A time-course experiment is highly recommended.
Q4: I am not observing any effect of this compound in my assay. What are the possible reasons?
A4: Please refer to the "Troubleshooting" section below for a detailed guide on how to address this issue. Common reasons include suboptimal concentration, inappropriate incubation time, cell-type specific responses, or issues with the compound's stability and solubility.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing the incubation time and concentration of this compound in cell-based assays.
| Issue | Possible Cause | Recommended Solution |
| No observable effect | Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response curve starting from a low concentration (e.g., 1 µM) and increasing to a high concentration (e.g., 1 mM) to identify the optimal range. |
| Inappropriate Incubation Time: The incubation period may be too short or too long to observe the desired effect. | Conduct a time-course experiment. For signaling events, test short time points (15 min, 30 min, 1h, 2h, 4h). For functional readouts, test longer time points (24h, 48h, 72h). | |
| Cell-Type Specificity: The cell line being used may not be responsive to L-leucine-mediated signaling. | Test the compound in a different cell line known to be responsive to L-leucine (e.g., C2C12 myotubes, HepG2 hepatocytes). | |
| Compound Instability/Solubility: this compound may be degrading or precipitating in the culture medium. | Ensure proper storage of the compound. Prepare fresh solutions for each experiment. Visually inspect the medium for any precipitation. Test different solvents for dissolution. | |
| High background signal or cellular toxicity | Concentration Too High: The concentration of this compound may be causing off-target effects or cytotoxicity. | Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your primary assay to determine the cytotoxic concentration range. Lower the concentration used in your experiments. |
| Contamination: The cell culture or the compound stock solution may be contaminated. | Check for signs of microbial contamination in your cell cultures. Ensure sterile handling techniques. Filter-sterilize the compound stock solution if possible. | |
| Inconsistent results between experiments | Experimental Variability: Inconsistent cell passage number, cell density, or reagent preparation can lead to variability. | Maintain a consistent cell passage number for all experiments. Seed cells at a consistent density. Prepare fresh reagents for each experiment and use calibrated pipettes. |
| Serum Effects: Components in the serum of the cell culture medium may interfere with the action of this compound. | Consider performing experiments in serum-free or low-serum medium after an initial serum starvation period to synchronize the cells. |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course for mTORC1 Activation
This protocol details how to determine the optimal concentration and incubation time of this compound for activating the mTORC1 pathway, by measuring the phosphorylation of a key downstream target, S6 Kinase (S6K).
Materials:
-
Responsive cell line (e.g., C2C12, HEK293)
-
Complete growth medium
-
Serum-free medium
-
This compound stock solution
-
Phosphatase and protease inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
Primary antibodies (anti-phospho-S6K, anti-total-S6K)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once cells reach the desired confluency, replace the complete growth medium with serum-free medium and incubate for 4-6 hours.
-
Treatment:
-
Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 500, 1000 µM) for a fixed time (e.g., 1 hour).
-
Time-Course: Treat cells with a fixed concentration of this compound (determined from the dose-response experiment) for different durations (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer supplemented with phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-S6K.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total S6K for loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-S6K signal to the total S6K signal.
Protocol 2: Cell Proliferation Assay
This protocol describes how to assess the effect of this compound on cell proliferation over a longer incubation period.
Materials:
-
Cell line of interest
-
Complete growth medium
-
This compound stock solution
-
96-well plates
-
MTT or WST-1 proliferation assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well).
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 100, 500, 1000 µM).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
Proliferation Assay: At each time point, add the proliferation reagent (e.g., MTT) to the wells and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control (0 µM) to determine the percentage of cell proliferation.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on S6K Phosphorylation
| Concentration (µM) | Fold Change in p-S6K/Total S6K (Mean ± SD) |
| 0 (Vehicle) | 1.0 ± 0.1 |
| 1 | 1.2 ± 0.2 |
| 10 | 2.5 ± 0.3 |
| 100 | 4.8 ± 0.5 |
| 500 | 5.1 ± 0.4 |
| 1000 | 3.9 ± 0.6 (potential toxicity) |
Table 2: Hypothetical Time-Course of this compound (100 µM) on S6K Phosphorylation
| Incubation Time (minutes) | Fold Change in p-S6K/Total S6K (Mean ± SD) |
| 0 | 1.0 ± 0.1 |
| 15 | 2.1 ± 0.3 |
| 30 | 3.5 ± 0.4 |
| 60 | 4.9 ± 0.5 |
| 120 | 3.2 ± 0.4 |
| 240 | 1.8 ± 0.2 |
Visualizations
mTOR Signaling Pathway
Caption: Simplified mTOR signaling pathway activated by this compound.
Experimental Workflow for Dose-Response Analysis
Caption: Workflow for determining the optimal dose of this compound.
Troubleshooting Logic Flowchart
Caption: Troubleshooting flowchart for a lack of experimental effect.
References
- 1. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of leucine and its metabolites in protein and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]
- 5. pure.psu.edu [pure.psu.edu]
- 6. Leucine Facilitates Insulin Signaling through a Gαi Protein-dependent Signaling Pathway in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in N-D-Gluconoyl-L-leucine experiments
Disclaimer: Information on N-D-Gluconoyl-L-leucine is limited in current scientific literature. This guide is based on the well-documented activities of its parent molecule, L-leucine, and established principles for troubleshooting experiments with novel chemical compounds. Researchers should validate these recommendations for their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its likely mechanism of action?
This compound is a derivative of the essential amino acid L-leucine, where a gluconoyl group is attached to the amino group. Based on the function of L-leucine, this compound is likely to act as a signaling molecule. L-leucine is a potent activator of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[1][2][3] It is plausible that this compound, possibly after cellular uptake and potential cleavage of the gluconoyl group, mimics the effects of L-leucine on the mTORC1 pathway.
Q2: What are the primary sources of inconsistent results in my experiments?
Inconsistencies in experiments with this compound can arise from several factors, including:
-
Compound Integrity and Stability: Degradation of the compound due to improper storage or handling. The stability of amino acids can be affected by temperature and pH.[4][5]
-
Compound Preparation: Inaccuracies in weighing, incomplete solubilization, or use of aged solutions.
-
Cellular System: Variations in cell line, passage number, cell density at the time of treatment, and overall cell health.
-
Experimental Protocol: Minor deviations in incubation times, concentrations, and assay procedures.
-
Assay-Specific Variability: Technical differences in sample preparation, antibody performance (for Western blots), or reagent quality.
Q3: How should I prepare and store this compound solutions?
For a novel compound like this compound, it is crucial to establish a standardized protocol.
-
Solubility Testing: First, determine the optimal solvent for your compound. While L-leucine is soluble in water, the gluconoyl modification may alter its solubility.[6] Test solubility in water, PBS, and common cell culture-compatible solvents like DMSO.
-
Stock Solutions: Prepare a high-concentration stock solution in the chosen solvent. We recommend aliquoting the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Storage: Store stock solutions at -20°C or -80°C, protected from light. While specific stability data for this compound is not available, amino acid solutions can be prone to degradation.[4]
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment to ensure consistent concentrations.
Q4: What are the key differences to consider when working with a modified amino acid compared to its parent molecule, L-leucine?
-
Cell Permeability: The addition of a gluconoyl group may alter the compound's ability to cross the cell membrane. You may need to assess its uptake, potentially using methods to enhance permeability if direct transport is inefficient.[7][8]
-
Metabolic Activation: The compound might be a pro-drug that requires intracellular modification (e.g., cleavage of the gluconoyl group) to become active. This could lead to a delayed onset of action compared to L-leucine.
-
Potency and Efficacy: The modification could change the binding affinity for its cellular targets, resulting in different effective concentrations compared to L-leucine.
Troubleshooting Guide
Problem 1: Inconsistent or No Activation of Downstream Signaling Pathways (e.g., mTORC1)
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Compound Degradation | Prepare fresh stock and working solutions. Verify the compound's integrity if possible (e.g., via mass spectrometry). Store aliquots at -80°C and avoid repeated freeze-thaw cycles.[4] |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal effective concentration. We suggest a range from 1 µM to 10 mM, based on typical concentrations for amino acid signaling studies. |
| Suboptimal Time-Course | Conduct a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to identify the peak activation time for the signaling pathway of interest. |
| Low Cell Permeability | If direct treatment is ineffective, consider using permeabilization agents, although this is a more aggressive approach and may affect cell health. Assess cellular uptake if analytical methods are available.[7] |
| Poor Cell Health | Ensure cells are healthy, in a logarithmic growth phase, and plated at a consistent density. High confluence or starvation can alter baseline signaling. |
| Assay Issues (e.g., Western Blot) | Verify the quality of your antibodies and reagents. Include positive and negative controls. For mTORC1 signaling, a positive control could be treatment with L-leucine or insulin. A negative control could be a vehicle-treated sample or treatment with the mTOR inhibitor rapamycin.[9][10] |
Detailed Protocol: Analysis of mTORC1 Pathway Activation by Western Blot
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293, C2C12 myotubes) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 2-4 hours in a serum-free medium prior to treatment to reduce baseline mTORC1 activity.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired amount of time (e.g., 30 minutes).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies for the mTORC1 pathway include:
-
Phospho-p70 S6 Kinase (Thr389)
-
Total p70 S6 Kinase
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
A loading control like β-actin or GAPDH.
-
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 5 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal and then to the loading control.
-
Problem 2: High Variability Between Replicate Experiments
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Inconsistent Cell Culture Conditions | Use cells within a narrow passage number range. Seed cells at the same density for all experiments and ensure they reach a consistent confluency before treatment. |
| Variability in Compound Preparation | Always prepare fresh working dilutions from a single-use stock aliquot for each experiment. Ensure the compound is fully dissolved before adding it to the cell culture medium. |
| Inconsistent Incubation Times | Use a timer to ensure precise and consistent treatment durations for all samples. Stagger the addition of the compound and the harvesting of cells to maintain consistent timing. |
| Technical Variability in Assays | Use master mixes for reagents whenever possible to reduce pipetting errors. Ensure consistent loading of gels and uniform transfer during Western blotting. |
Problem 3: Unexpected Off-Target Effects or Cellular Toxicity
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| High Compound Concentration | Perform a cytotoxicity assay (e.g., MTT, LDH, or Trypan Blue exclusion) to determine the concentration at which the compound affects cell viability. Use concentrations well below the toxic threshold for your experiments. |
| Accumulation of Metabolites | If toxicity is observed after longer incubation times, it could be due to the buildup of metabolic byproducts. Consider reducing the incubation time or changing the medium during the experiment. |
| Compound Impurities | If possible, verify the purity of your this compound sample (e.g., by HPLC or NMR). Impurities from the synthesis process could be responsible for off-target effects. |
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound (e.g., from 0.1 µM to 10 mM) for the desired duration (e.g., 24 or 48 hours). Include a vehicle control and a positive control for toxicity (e.g., a high concentration of DMSO or a known cytotoxic agent).
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Incubate for at least 15 minutes at room temperature, protected from light, to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Quantitative Data Summary
The following table provides example data on the activation of the mTORC1 pathway by L-leucine in C2C12 myotubes, which can serve as a benchmark for what might be expected from an active derivative.
| Treatment | p-p70S6K (Thr389) Fold Change | p-4E-BP1 (Thr37/46) Fold Change |
| Vehicle Control | 1.0 | 1.0 |
| L-leucine (5 mM) | 3.5 ± 0.4 | 2.8 ± 0.3 |
| L-leucine (5 mM) + Rapamycin (100 nM) | 1.2 ± 0.2 | 1.1 ± 0.1 |
Data are presented as mean ± SEM and are hypothetical examples based on typical results from the literature.
Visualizations
Signaling Pathway
Caption: L-leucine mediated activation of the mTORC1 signaling pathway.
Experimental Workflow
References
- 1. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Quaternary structure of L-glutamate dehydrogenase. 3. Effects of L-leucine and certain essential amino acids. Effects of diethylstilbestrol (DES) and temperature at pH 6] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
Improving the yield of N-D-Gluconoyl-L-leucine chemical synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-D-Gluconoyl-L-leucine chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing this compound?
A1: The most common and direct method is the coupling of D-glucono-δ-lactone with L-leucine in an aqueous or alcoholic solvent. D-glucono-δ-lactone is a cyclic ester of D-gluconic acid that can react directly with the amino group of L-leucine to form the desired amide bond. This method is often preferred due to its simplicity and the avoidance of harsh reagents.
Q2: Is it necessary to use protecting groups for the synthesis of this compound?
A2: When using D-glucono-δ-lactone, protection of the hydroxyl groups on the gluconoyl moiety is typically not required. The reaction is highly selective for the N-terminal amino group of L-leucine under appropriate pH control.[1] Similarly, the carboxylic acid group of L-leucine does not generally require protection for this specific reaction.
Q3: What are the critical parameters that influence the yield of the reaction?
A3: The key parameters that significantly impact the yield include:
-
pH: Maintaining a slightly alkaline pH (around 8-9) is crucial to ensure the amino group of L-leucine is sufficiently nucleophilic while minimizing side reactions.
-
Temperature: The reaction is typically conducted at room temperature or with gentle heating. Higher temperatures can accelerate the hydrolysis of D-glucono-δ-lactone.
-
Solvent: Water or a mixture of water and a polar organic solvent like ethanol is commonly used. The choice of solvent can affect the solubility of the reactants and the reaction rate.
-
Stoichiometry: The molar ratio of D-glucono-δ-lactone to L-leucine should be carefully controlled to maximize the conversion of L-leucine.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods allow for the tracking of the consumption of reactants and the formation of the product over time.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Suboptimal pH: The reaction medium is too acidic or too alkaline. 2. Hydrolysis of D-glucono-δ-lactone: The lactone is hydrolyzing to gluconic acid before it can react with L-leucine.[2] 3. Incomplete reaction: Insufficient reaction time or inadequate mixing. 4. Poor solubility of reactants: L-leucine or D-glucono-δ-lactone are not fully dissolved in the chosen solvent. | 1. pH Adjustment: Carefully monitor and adjust the pH of the reaction mixture to a range of 8-9 using a suitable base (e.g., sodium bicarbonate or a non-nucleophilic organic base). 2. Temperature Control: Maintain a moderate reaction temperature (e.g., 25-40°C). Consider adding a borate buffer, which has been shown to inhibit the hydrolysis of similar conjugates.[3] 3. Reaction Time and Mixing: Extend the reaction time and ensure efficient stirring to promote contact between the reactants. Monitor the reaction to completion using TLC or HPLC. 4. Solvent Optimization: Use a co-solvent system (e.g., water/ethanol) to improve the solubility of both reactants. |
| Presence of Multiple Byproducts | 1. Side reactions of D-glucono-δ-lactone: At elevated temperatures or extreme pH, D-glucono-δ-lactone can undergo degradation. 2. Racemization of L-leucine: Although less common under these mild conditions, harsh basic conditions could potentially lead to some degree of racemization. | 1. Strict Reaction Control: Maintain the recommended temperature and pH throughout the synthesis. 2. Mild Conditions: Use mild basic conditions and avoid prolonged exposure to high pH. |
| Difficulty in Product Purification | 1. Unreacted starting materials: Incomplete reaction leaving significant amounts of L-leucine and gluconic acid (from lactone hydrolysis). 2. Salts from pH adjustment: The presence of inorganic salts can complicate isolation. | 1. Reaction Optimization: Ensure the reaction goes to completion to minimize unreacted starting materials. 2. Purification Strategy: Utilize ion-exchange chromatography to separate the charged product from unreacted L-leucine and gluconic acid. Alternatively, crystallization can be an effective method for purification. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
D-glucono-δ-lactone
-
L-leucine
-
Sodium bicarbonate
-
Deionized water
-
Ethanol (optional, as a co-solvent)
-
Hydrochloric acid (for pH adjustment during workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Dissolution of L-leucine: Dissolve L-leucine in deionized water. A gentle warming may be required to aid dissolution.
-
pH Adjustment: Adjust the pH of the L-leucine solution to 8-9 with a saturated solution of sodium bicarbonate.
-
Addition of D-glucono-δ-lactone: Slowly add D-glucono-δ-lactone to the L-leucine solution while stirring continuously.
-
Reaction: Maintain the reaction mixture at room temperature with constant stirring. Monitor the reaction progress by TLC or HPLC.
-
Workup:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Acidify the solution to a pH of approximately 3 with dilute hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation: Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the chemical synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
References
N-D-Gluconoyl-L-leucine interference with common laboratory assays
Welcome to the technical support center for N-D-Gluconoyl-L-leucine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential interactions of this compound with common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it used?
This compound is a compound in which a gluconoyl group is attached to the amino acid L-leucine. It is a white, water-soluble solid.[1] It is utilized in the food industry as a flavoring agent and nutritional supplement.[1] It may also be found in pharmaceutical preparations.[1]
Q2: Does this compound have surfactant-like properties?
While not explicitly classified as a surfactant, the molecular structure of this compound, consisting of a polar gluconoyl head group and a non-polar L-leucine tail, suggests it may exhibit amphiphilic properties. This could lead to surfactant-like behavior in aqueous solutions, potentially impacting assays sensitive to such agents.
Q3: Can this compound interfere with laboratory assays?
There is currently no specific literature documenting direct interference of this compound with common laboratory assays. However, based on its chemical structure and the known interference patterns of similar molecules (surfactants and amino acids), there is a theoretical potential for interference in certain assays. This technical support center provides guidance on how to identify and mitigate such potential interferences.
Troubleshooting Guides
Issue 1: Unexpected Results in Immunoassays (ELISA, Western Blot, etc.)
You are observing inconsistent, high background, or lower than expected signal in your immunoassay when your sample contains this compound.
Potential Cause:
The potential surfactant-like properties of this compound may be causing interference. Surfactants can disrupt antibody-antigen interactions, lead to non-specific binding, or even cause the loss of antibodies adsorbed to solid surfaces.[2][3]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting suspected immunoassay interference.
Experimental Protocols:
-
Serial Dilution and Linearity Assessment:
-
Prepare a series of dilutions of the sample containing the suspected interferent (e.g., 1:2, 1:4, 1:8, 1:16) using the standard assay diluent.
-
Run the diluted samples in the immunoassay.
-
Multiply the obtained concentrations by the dilution factor to get the corrected concentration for each dilution.
-
Plot the corrected concentration against the dilution factor. A non-linear plot suggests the presence of an interfering substance that is being diluted out.[4]
Hypothetical Data for a Non-Linear Response:
-
| Dilution Factor | Measured Concentration (ng/mL) | Corrected Concentration (ng/mL) |
| 1 | 50 | 50 |
| 2 | 35 | 70 |
| 4 | 20 | 80 |
| 8 | 11 | 88 |
| 16 | 5.5 | 88 |
-
Spike-in and Recovery:
-
Take a sample known to be free of the analyte and the suspected interferent.
-
Spike this sample with a known concentration of the analyte.
-
In a parallel sample, spike with the same concentration of the analyte and also with this compound at the concentration present in the test samples.
-
Measure the analyte concentration in both samples.
-
Calculate the percent recovery: (Measured Concentration / Expected Concentration) x 100. A recovery significantly different from 100% in the presence of this compound indicates interference.
-
Mitigation Strategies:
-
Sample Dilution: Diluting the sample can often reduce the concentration of the interfering substance to a level where it no longer affects the assay.[4]
-
Use of Different Blocking Agents: Non-ionic surfactants like Tween 20 are often used in blocking buffers to reduce non-specific binding.[5] If this compound is acting as a surfactant, optimizing the type and concentration of the blocking agent may be necessary.
-
Alternative Assay Platform: If possible, use an alternative method for detection that may be less susceptible to the suspected interference.[4]
Issue 2: Inaccurate Results in Enzymatic Assays
Your enzymatic assay shows either an unexpected inhibition or enhancement of activity in the presence of this compound.
Potential Cause:
Surfactants can interact with enzymes, leading to conformational changes that may alter their activity.[6][7] this compound, due to its potential amphiphilic nature, might be causing such an effect. The effect can be either inhibitory or, in some cases, enhancing.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting suspected enzymatic assay interference.
Experimental Protocols:
-
Dose-Response Analysis:
-
Perform the enzymatic assay with a fixed concentration of the enzyme and substrate.
-
In separate reactions, include a range of concentrations of this compound.
-
Plot the enzyme activity (or percentage of inhibition/activation) against the concentration of this compound.
-
From this curve, you can determine the IC50 (for inhibition) or EC50 (for activation).
Hypothetical IC50 Data for Enzyme Inhibition:
-
| This compound (mM) | Enzyme Activity (%) |
| 0 | 100 |
| 0.1 | 95 |
| 1 | 75 |
| 5 | 52 |
| 10 | 30 |
| 20 | 15 |
-
Enzyme Kinetics Study:
-
Perform the enzymatic assay with a fixed concentration of the enzyme and varying concentrations of the substrate.
-
Repeat the experiment in the presence of a fixed concentration of this compound.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).
-
Changes in the Vmax and/or Km in the presence of this compound will provide insights into the mechanism of inhibition (competitive, non-competitive, or uncompetitive).
-
Mitigation Strategies:
-
Modification of Assay Buffer: The addition of a non-ionic surfactant, such as Triton X-100 or Tween 20, at a concentration above the critical micelle concentration of this compound might help to sequester it within micelles, preventing direct interaction with the enzyme.
-
Sample Cleanup: If the analyte of interest can be separated from this compound before the assay (e.g., through solid-phase extraction or dialysis), this can eliminate the interference.
Issue 3: Overestimation in Protein Quantification Assays
You are using a colorimetric protein assay (e.g., Biuret, BCA) and observe an unusually high protein concentration in samples containing this compound.
Potential Cause:
The L-leucine component of this compound can interfere with certain protein assays. For instance, amino acids and dipeptides have been shown to cross-react in the biuret assay.[8][9] Assays like the BCA assay are also known to be susceptible to interference from certain amino acids.[10]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting suspected protein assay interference.
Experimental Protocols:
-
Interferent Blank Measurement:
-
Prepare a blank sample containing the same concentration of this compound as in the test samples, but without any protein.
-
Use the standard assay buffer as a zero reference.
-
Measure the absorbance of the this compound blank. A significant absorbance reading indicates direct interference.
Hypothetical Protein Assay Interference Data:
-
| Sample | Absorbance at 562 nm (BCA Assay) |
| Assay Buffer (Blank) | 0.100 |
| 10 mM this compound | 0.250 |
| 500 µg/mL BSA Standard | 0.850 |
| Sample with 500 µg/mL Protein + 10 mM this compound | 1.000 |
-
Protein Precipitation:
-
Precipitate the protein from the sample using a method like trichloroacetic acid (TCA) or acetone precipitation.
-
Centrifuge to pellet the protein and discard the supernatant which contains the this compound.
-
Wash the protein pellet to remove any residual interferent.
-
Resuspend the protein in a buffer compatible with the protein assay and measure the concentration.
-
Mitigation Strategies:
-
Use a Different Protein Assay: Dye-binding assays, such as the Bradford assay, are generally less susceptible to interference from amino acids.
-
Include a Specific Blank: If the interference is consistent, you can subtract the absorbance of a blank containing the same concentration of this compound from your sample readings.
-
Protein Precipitation: As described in the protocol, this is an effective way to remove small molecule interferents.
References
- 1. Page loading... [wap.guidechem.com]
- 2. elgalabwater.com [elgalabwater.com]
- 3. Molecular interference in antibody-antigen interaction studied with magnetic force immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. artemisdx.com [artemisdx.com]
- 6. Interactions between surfactants and hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Reddit - The heart of the internet [reddit.com]
Challenges in purifying N-D-Gluconoyl-L-leucine and potential solutions
Welcome to the technical support center for the purification of N-D-Gluconoyl-L-leucine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when purifying this compound?
A1: The impurity profile of this compound can vary depending on the synthetic route. Common impurities may include:
-
Unreacted Starting Materials: Residual D-gluconic acid (or its lactone form, D-glucono-δ-lactone) and L-leucine are frequent impurities.
-
Side-Reaction Products: Byproducts from the acylation reaction can be present.
-
Degradation Products: this compound can be susceptible to hydrolysis under certain pH conditions, leading to the formation of D-gluconic acid and L-leucine. The gluconoyl modification, in particular, can be unstable and hydrolyze at pH values between 4.7 and 6.5.[1]
-
Solvent-Related Impurities: Residual solvents used in the synthesis and purification steps.
Q2: What are the recommended chromatographic techniques for purifying this compound?
A2: Both ion-exchange chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC) are suitable methods for the purification of this compound.
-
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. Since this compound possesses both acidic (from the gluconoyl moiety's carboxylic acid) and amino acid characteristics, IEC can be effective in separating it from unreacted starting materials and other charged impurities.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. This is a high-resolution technique well-suited for purifying peptides and their derivatives.[2] It can effectively separate this compound from less polar or more polar impurities.
Q3: What are some suitable crystallization solvent systems for this compound?
A3: Finding an optimal crystallization solvent system often requires empirical testing. However, for N-acylated amino acids, common solvent systems often involve a combination of a solvent in which the compound is soluble and an anti-solvent to induce precipitation. Some commonly employed solvent systems for the crystallization of amino acid derivatives that can be used as a starting point include:
-
Ethanol/Water
-
n-Hexane/Acetone
-
n-Hexane/Ethyl Acetate
-
Water (for polar compounds)[3]
For molecules with acidic or basic functionalities, crystallization of the corresponding salt (e.g., hydrochloride or sodium salt) can also be a viable strategy.[3]
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Potential Cause | Troubleshooting Steps |
| Product Loss During Chromatography | - Optimize Elution Conditions: For RP-HPLC, a shallower gradient may improve resolution and prevent co-elution with impurities, thereby improving recovery of the pure fraction.[2] For IEC, adjust the salt gradient or pH to ensure complete elution of the target compound. |
| - Check for Column Overloading: Overloading the column can lead to poor separation and loss of product. Reduce the sample load or use a larger column. | |
| Product Degradation | - Maintain Appropriate pH: The gluconoyl group can be unstable under acidic conditions (pH 4.7-6.5), leading to hydrolysis.[1] Ensure that all buffers used during purification are within a stable pH range for the compound. |
| - Minimize Purification Time: Prolonged exposure to purification conditions can lead to degradation. Streamline the purification workflow to reduce the overall time. | |
| Incomplete Elution from Column | - Use a Stronger Elution Solvent: If the product is strongly retained on the column, a stronger mobile phase may be required for complete elution. For RP-HPLC, this could mean a higher percentage of organic solvent. For IEC, a higher salt concentration or a more extreme pH may be necessary. |
Problem 2: Persistent Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Co-elution with Impurities | - Optimize Chromatographic Selectivity: For RP-HPLC, try a different column chemistry (e.g., C8 instead of C18) or a different organic modifier (e.g., methanol instead of acetonitrile). For IEC, altering the pH of the mobile phase can change the charge of both the target compound and the impurities, potentially improving separation. |
| Presence of Structurally Similar Impurities | - Employ Orthogonal Purification Methods: If one chromatographic method is insufficient, combine two different methods. For example, follow ion-exchange chromatography with reversed-phase HPLC. |
| Incomplete Removal of Starting Materials | - Adjust Stoichiometry in Synthesis: Optimize the molar ratio of reactants in the synthesis to minimize unreacted starting materials. |
| - Pre-purification Wash: Before chromatography, consider a liquid-liquid extraction or a simple precipitation step to remove a significant portion of the unreacted starting materials. |
Problem 3: Difficulty with Crystallization
| Potential Cause | Troubleshooting Steps |
| Oiling Out Instead of Crystallizing | - Slow Down the Crystallization Process: Rapid changes in solvent composition or temperature can lead to the formation of an oil. Try slower cooling or a slower addition of the anti-solvent. |
| - Use a Seed Crystal: Introducing a small crystal of the pure compound can induce crystallization. | |
| Supersaturation Not Reached | - Concentrate the Solution: Carefully evaporate the solvent to increase the concentration of the compound. |
| - Use a Better Anti-solvent: Select an anti-solvent in which the compound is less soluble. | |
| Presence of Impurities Inhibiting Crystallization | - Improve Upstream Purification: Ensure the material subjected to crystallization is of high purity. Even small amounts of impurities can hinder crystal formation.[4] |
Experimental Protocols
General Protocol for RP-HPLC Purification of this compound
This is a general guideline; specific conditions will need to be optimized for your particular sample and system.
-
Column Selection: A C18 reversed-phase column is a good starting point.[2]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Run a linear gradient to a higher percentage of Mobile Phase B (e.g., 70-90%) over a suitable time (e.g., 30-60 minutes).
-
Hold at the high percentage for a short period to elute any strongly bound impurities.
-
Return to the initial conditions to re-equilibrate the column.
-
-
Detection: Monitor the elution profile using a UV detector, typically at 214 nm or 220 nm.
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Purity Analysis: Analyze the collected fractions for purity using an analytical RP-HPLC method.
-
Solvent Removal: Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
General Protocol for Purity Assessment by Analytical RP-HPLC
-
Column: A high-resolution analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase: Same as the preparative method, but a shallower gradient can be used for better resolution.
-
Flow Rate: Typically 1.0 mL/min for a 4.6 mm ID column.[2]
-
Injection Volume: 10-20 µL.
-
Detection: UV at 214 nm or 220 nm.
-
Data Analysis: Integrate the peak areas to determine the relative purity of the sample.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: A logical flowchart for troubleshooting common purification challenges.
References
Reducing batch-to-batch variability of synthesized N-D-Gluconoyl-L-leucine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing batch-to-batch variability during the synthesis of N-D-Gluconoyl-L-leucine.
Frequently Asked Questions (FAQs)
Q1: What is the general chemical reaction for the synthesis of this compound?
The synthesis of this compound is typically achieved through the acylation of the primary amino group of L-leucine with D-glucono-δ-lactone. This is a non-enzymatic reaction where the nucleophilic amino group attacks the electrophilic carbonyl carbon of the lactone, leading to the opening of the lactone ring and the formation of an amide bond.
Q2: What are the critical starting materials for this synthesis?
The primary starting materials are L-leucine and D-glucono-δ-lactone. The purity and isomeric integrity of these materials are critical to the quality of the final product.
Q3: What are the most common causes of batch-to-batch variability in this synthesis?
The most significant sources of variability include:
-
Purity of starting materials: Impurities in L-leucine or D-glucono-δ-lactone can lead to side reactions and inconsistent product quality.
-
Reaction conditions: Variations in pH, temperature, and reaction time can affect the reaction rate, yield, and the formation of impurities.
-
Product instability: The N-gluconoyl bond can be susceptible to hydrolysis, leading to the reversion of the product to its starting materials.
-
Purification process: Inconsistent purification procedures can result in varying levels of residual impurities in the final product.
Q4: What analytical techniques are recommended for characterizing this compound?
For comprehensive characterization, a combination of techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction. | - Ensure the molar ratio of D-glucono-δ-lactone to L-leucine is optimized. A slight excess of the lactone may be beneficial. - Increase the reaction time or temperature, monitoring for impurity formation. |
| Product hydrolysis. | - Maintain a stable pH during the reaction and work-up. The N-gluconoyl linkage can be sensitive to acidic or basic conditions.[1] - Minimize the exposure of the product to water, especially at elevated temperatures. | |
| High Levels of Impurities | Presence of unreacted starting materials. | - Optimize the reaction stoichiometry and conditions to drive the reaction to completion. - Employ a more efficient purification method, such as ion-exchange chromatography. |
| Formation of side products. | - Control the reaction temperature to minimize thermal degradation or side reactions. - Ensure the starting materials are of high purity to avoid reactions with contaminants. | |
| Inconsistent Purity Between Batches | Variability in starting material quality. | - Source L-leucine and D-glucono-δ-lactone from a reliable supplier with consistent quality specifications. - Perform incoming quality control testing on all new batches of starting materials. |
| Inconsistent reaction or purification procedures. | - Implement and strictly follow a detailed Standard Operating Procedure (SOP) for the entire synthesis and purification process. - Calibrate and maintain all equipment to ensure consistent performance. | |
| Product Degradation Over Time | Hydrolysis of the N-gluconoyl bond. | - Store the final product in a dry, cool, and inert environment. - Investigate the use of stabilizing excipients if the product is to be formulated in a solution. |
Experimental Protocols
General Synthesis of this compound
This protocol describes a general method for the synthesis of this compound. Optimization of specific parameters may be required.
-
Dissolution of L-leucine: Dissolve L-leucine in an appropriate aqueous buffer (e.g., phosphate or bicarbonate buffer) at a slightly alkaline pH (e.g., 7.5-8.5) to ensure the amino group is deprotonated and nucleophilic.
-
Addition of D-glucono-δ-lactone: Add D-glucono-δ-lactone to the L-leucine solution. The lactone will spontaneously react with the amino group of L-leucine.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique, such as HPLC, to determine the consumption of starting materials and the formation of the product.
-
Quenching and Work-up: Once the reaction is complete, adjust the pH to neutral.
-
Purification: The crude product can be purified using techniques like ion-exchange chromatography to remove unreacted starting materials and any charged impurities.
-
Isolation and Drying: The purified product can be isolated by lyophilization or precipitation followed by vacuum drying.
HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 0% to 50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 10 µL.
Visualizations
Caption: Synthesis and purification workflow for this compound.
Caption: Troubleshooting logic for batch-to-batch variability.
References
Validation & Comparative
A Comparative Analysis of L-Leucine and its N-Acetyl Derivative in Modulating Cellular Processes
Introduction
In the landscape of molecular biology and drug development, understanding the nuanced effects of chemical modifications to bioactive compounds is paramount. This guide seeks to provide a comparative analysis of the essential amino acid L-leucine and its N-acyl derivative, N-Acetyl-L-leucine (NALL). The initial focus of this guide was to be N-D-Gluconoyl-L-leucine; however, a thorough review of the scientific literature reveals a significant lack of available data for this specific compound. As such, this guide will compare L-leucine with a well-researched N-acyl derivative, N-Acetyl-L-leucine, to provide a data-driven comparison of how such a modification can alter the biological activity of the parent amino acid. This comparison will be valuable for researchers, scientists, and drug development professionals interested in the therapeutic potential of amino acid derivatives.
L-leucine is a branched-chain amino acid (BCAA) renowned for its critical role in protein synthesis and metabolic regulation.[1] Its primary mechanism of action involves the activation of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and proliferation.[2] In contrast, N-Acetyl-L-leucine has emerged as a promising neuroprotective agent, with studies demonstrating its efficacy in various neurological disorders.[3][4][5] This guide will delve into the distinct and overlapping functionalities of these two compounds, presenting quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental designs.
Quantitative Efficacy: L-Leucine vs. N-Acetyl-L-leucine
The following tables summarize the quantitative data on the efficacy of L-leucine and N-Acetyl-L-leucine in their respective primary areas of investigation.
Table 1: Efficacy of L-Leucine in Muscle Protein Synthesis (MPS)
| Outcome Measure | Experimental Model | Treatment Group | Control Group | Percentage Change/Result | Reference |
| Myofibrillar Protein Synthesis (MPS) Rate (%/h) | Healthy Men (n=24) | 6.25g whey protein + Leucine (to 3.0g total) | 6.25g whey protein | No significant difference | [6] |
| Muscle Protein Synthesis (FSR, %/h) - Post-absorptive | Older Adults | Leucine supplementation (4g/meal, 3 meals/day for 2 weeks) | Baseline | 0.063 ± 0.004 to 0.074 ± 0.007 (p=0.004) | [7] |
| Muscle Protein Synthesis (FSR, %/h) - Post-prandial | Older Adults | Leucine supplementation (as above) | Baseline | 0.075 ± 0.006 to 0.10 ± 0.007 (p=0.01) | [7] |
| S6K1 Activity (Phosphorylation) | Healthy Men (n=8) | Leucine ingestion post-exercise | Placebo post-exercise | Significantly greater than placebo | [8] |
Table 2: Efficacy of N-Acetyl-L-leucine in Neurological Models
| Outcome Measure | Experimental Model | Treatment Group | Control Group | Percentage Change/Result | Reference |
| Cortical Cell Death | Traumatic Brain Injury (TBI) in mice | NALL-fed | Vehicle-fed | Significant attenuation of cell death | [3] |
| Neurological Function (SARA score) | Niemann-Pick Disease Type C patients (n=60) | NALL (12 weeks) | Placebo (12 weeks) | Mean change of -1.97 ± 2.43 vs. -0.60 ± 2.39 | [4] |
| Functional Improvement (CI-CS) | GM2 Gangliosidoses patients (n=30) | NALL (6 weeks) | Baseline | Mean difference of 0.71 (p=0.039) | [5] |
| Expression of Neuroinflammatory Markers (e.g., iNOS, IL-1β) | Traumatic Brain Injury (TBI) in mice | NALL-fed | Vehicle-fed | Significant reduction | [3][9] |
| Autophagy Flux | Traumatic Brain Injury (TBI) in mice | NALL-fed | Vehicle-fed | Partial restoration | [3][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for key studies cited in this guide.
Measurement of Muscle Protein Synthesis (L-Leucine)
Objective: To determine the rate of muscle protein synthesis (MPS) in human subjects following the ingestion of L-leucine.
Protocol: This protocol is a generalized summary based on principles from cited studies.[6][7]
-
Subject Population: Healthy human volunteers, often in a specific demographic (e.g., older adults, trained individuals).
-
Study Design: A common design is a randomized, double-blind, placebo-controlled trial.
-
Tracer Infusion: A primed, constant infusion of a stable isotope-labeled amino acid (e.g., L-[ring-13C6]phenylalanine) is administered intravenously. This "tracer" allows for the measurement of its incorporation into newly synthesized proteins.
-
Muscle Biopsies: Muscle tissue samples are obtained from the vastus lateralis at baseline and at specified time points after the ingestion of the test substance (e.g., L-leucine-enriched protein).
-
Blood Sampling: Blood samples are collected throughout the infusion to determine the enrichment of the tracer in the plasma, which serves as a proxy for the precursor pool for protein synthesis.
-
Sample Analysis:
-
Muscle tissue is processed to isolate protein-bound amino acids.
-
The enrichment of the isotopic tracer in the muscle protein and plasma is determined using gas chromatography-mass spectrometry (GC-MS) or a similar technique.
-
-
Calculation of Fractional Synthetic Rate (FSR): The FSR of muscle protein is calculated using the formula:
-
FSR (%/h) = (Ep2 - Ep1) / (Eprecursor x t) x 100
-
Where Ep2 and Ep1 are the tracer enrichments in the muscle protein at two time points, Eprecursor is the average tracer enrichment in the precursor pool (plasma or muscle free amino acids), and t is the time between biopsies.
-
Evaluation of Neuroprotective Effects of N-Acetyl-L-leucine (NALL) in a Traumatic Brain Injury (TBI) Mouse Model
Objective: To assess the efficacy of NALL in reducing neuronal cell death and neuroinflammation following TBI in mice.
Protocol: This protocol is based on the methodology described in Hegdekar et al. (2021).[3][9]
-
Animal Model: Adult male mice are used.
-
Traumatic Brain Injury Induction: A controlled cortical impact (CCI) model is used to induce a standardized TBI. Anesthesia is administered, a craniotomy is performed, and a pneumatic impactor is used to create a cortical contusion. Sham animals undergo the same surgical procedures without the impact.
-
Treatment: Mice are randomly assigned to receive either a standard diet or a diet containing N-Acetyl-L-leucine (NALL). Treatment is initiated after the TBI.
-
Functional Outcome Measures:
-
Motor Function: Assessed using tests such as the beam walk test, where the time to cross and the number of foot slips are recorded.
-
Cognitive Function: Evaluated using tests like the novel object recognition test to assess memory.
-
-
Histological and Biochemical Analyses:
-
At specified time points post-TBI (e.g., 1, 3, and 7 days), mice are euthanized, and brain tissue is collected.
-
Cell Death Assessment: Brain sections are stained with markers for apoptosis (e.g., cleaved caspase-3) and neuronal degeneration (e.g., Fluoro-Jade C). The number of positive cells is quantified.
-
Neuroinflammation Assessment: The expression of pro-inflammatory markers (e.g., iNOS, TNF-α, IL-1β) is measured using quantitative real-time PCR (qRT-PCR) and/or Western blotting.
-
Autophagy Assessment: The levels of autophagy-related proteins (e.g., LC3, p62/SQSTM1) are measured by Western blotting to assess autophagy flux.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., t-test, ANOVA) to compare the outcomes between the NALL-treated and vehicle-treated TBI groups, as well as sham controls.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs can aid in their comprehension. The following diagrams were generated using Graphviz (DOT language).
L-Leucine and the mTORC1 Signaling Pathway
L-leucine acts as a key signaling molecule to activate the mTORC1 complex, which in turn promotes protein synthesis.
Caption: L-Leucine activation of the mTORC1 signaling pathway.
Experimental Workflow for TBI Mouse Model
The following diagram illustrates the general workflow for studying the effects of N-Acetyl-L-leucine in a traumatic brain injury mouse model.
Caption: Workflow for NALL efficacy in a TBI mouse model.
References
- 1. nbinno.com [nbinno.com]
- 2. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetyl-L-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. healthday.com [healthday.com]
- 5. Efficacy and Safety of N-Acetyl-l-Leucine in Children and Adults With GM2 Gangliosidoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Supplementation of a suboptimal protein dose with leucine or essential amino acids: effects on myofibrillar protein synthesis at rest and following resistance exercise in men - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leucine supplementation chronically improves muscle protein synthesis in older adults consuming the RDA for protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. biorxiv.org [biorxiv.org]
- 10. N-acetyl-L-leucine: a promising treatment option for traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Biological Target of N-D-Gluconoyl-L-leucine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological target of the novel compound N-D-Gluconoyl-L-leucine. Given the structural similarity to L-leucine, a known activator of the mTORC1 signaling pathway, we hypothesize that this compound also modulates this pathway.[1][2][3] This guide outlines a series of experiments to test this hypothesis, presenting hypothetical data to illustrate the expected outcomes and comparisons with L-leucine as a positive control and N-acetyl-L-leucine as a potential alternative.
Postulated Biological Target: mTORC1 Signaling Pathway
L-leucine is a critical regulator of cellular growth and proliferation through its activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1).[1][2] This activation leads to the phosphorylation of downstream effectors such as p70S6K and 4E-BP1, ultimately promoting protein synthesis.[4] We postulate that this compound interacts with components of this pathway, potentially at the same or an allosteric site as L-leucine, or that its cellular uptake and metabolism release L-leucine.
Caption: Postulated mTORC1 signaling pathway modulated by this compound.
Comparative Analysis of In Vitro Efficacy
To validate the biological target, a series of in vitro experiments should be conducted to compare the efficacy of this compound with L-leucine and a negative control.
Table 1: Comparative Binding Affinities
| Compound | Target Protein | Binding Affinity (Kd) |
| This compound | Sestrin2 | 15 µM |
| L-leucine | Sestrin2 | 20 µM |
| Negative Control (Mannitol) | Sestrin2 | No significant binding |
Table 2: In Vitro Kinase Assay - mTORC1 Activity
| Compound (at 50 µM) | Substrate | Relative Kinase Activity (%) |
| This compound | p70S6K | 135% |
| L-leucine | p70S6K | 150% |
| Negative Control (Mannitol) | p70S6K | 100% (baseline) |
| This compound | 4E-BP1 | 128% |
| L-leucine | 4E-BP1 | 145% |
| Negative Control (Mannitol) | 4E-BP1 | 100% (baseline) |
Cellular Target Engagement and Downstream Effects
To confirm that this compound engages its target in a cellular context and elicits the expected downstream signaling events, the following experiments are crucial.
Caption: Experimental workflow for validating cellular target engagement and downstream effects.
Table 3: Cellular Thermal Shift Assay (CETSA) - Target Engagement
| Compound | Target Protein | ΔTm (°C) |
| This compound | Sestrin2 | +2.5°C |
| L-leucine | Sestrin2 | +3.1°C |
| Vehicle Control | Sestrin2 | 0°C (baseline) |
Table 4: Western Blot Analysis of Downstream Signaling
| Compound (at 100 µM) | Phospho-p70S6K (Thr389) Fold Change | Phospho-4E-BP1 (Thr37/46) Fold Change |
| This compound | 2.8 | 2.5 |
| L-leucine | 3.5 | 3.2 |
| Vehicle Control | 1.0 | 1.0 |
Experimental Protocols
In Vitro Binding Assay (e.g., Surface Plasmon Resonance - SPR)
-
Immobilization: Covalently immobilize recombinant human Sestrin2 onto a CM5 sensor chip.
-
Analyte Preparation: Prepare serial dilutions of this compound, L-leucine, and the negative control in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: Inject the analyte solutions over the sensor chip surface at a constant flow rate. Measure the change in response units (RU) over time to monitor association and dissociation.
-
Data Analysis: Fit the sensorgram data to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells (e.g., HEK293T) with this compound, L-leucine, or a vehicle control for 1 hour.
-
Heating: Heat the cell suspensions in a PCR cycler across a temperature gradient (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Quantification: Collect the supernatant (soluble fraction) and analyze the levels of Sestrin2 by Western blotting or ELISA.
-
Melt Curve Generation: Plot the amount of soluble Sestrin2 as a function of temperature. The shift in the melting temperature (ΔTm) indicates target engagement.
Western Blot Analysis
-
Cell Lysis: After compound treatment, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-p70S6K (Thr389), total p70S6K, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., GAPDH).
-
Detection and Analysis: Use HRP-conjugated secondary antibodies and an ECL substrate for detection. Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This guide provides a structured approach to validating the biological target of this compound, with a focus on the mTORC1 signaling pathway. The presented tables and diagrams offer a clear framework for data presentation and experimental design. By comparing the effects of this compound to a known activator like L-leucine, researchers can effectively elucidate its mechanism of action and validate its primary biological target.
References
- 1. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leucine-enriched nutrients and the regulation of mammalian target of rapamycin signalling and human skeletal muscle protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Leucine-Enriched Essential Amino Acid Supplementation on Anabolic and Catabolic Signaling in Human Skeletal Muscle after Acute Resistance Exercise: A Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Comparison Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of N-D-Gluconoyl-L-leucine and Its Analogs: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the hypothetical molecule N-D-Gluconoyl-L-leucine and its potential analogs. Due to the limited publicly available experimental data on this compound, this analysis is based on the known biological activities of its constituent components, L-leucine and gluconic acid, and by drawing parallels with structurally related N-acyl amino acids. This guide aims to provide a foundational understanding for researchers interested in the potential therapeutic applications of this novel class of molecules.
Introduction to this compound
This compound is a glycoconjugate formed by the covalent linkage of D-gluconic acid to the amino group of L-leucine. This structure combines a sugar acid with an essential branched-chain amino acid, suggesting the potential for unique biological activities that may differ from its individual components.
L-leucine is a critical regulator of protein synthesis and cellular growth through its activation of the mammalian target of rapamycin (mTOR) signaling pathway.[1][2][][4][5][6] It also plays a role in energy metabolism.[5]
Gluconic acid and its salts (gluconates) are widely used in the food and pharmaceutical industries.[7][8] It is a product of glucose oxidation and is known to chelate metal ions.[7]
The conjugation of these two molecules may lead to a compound with altered solubility, stability, and receptor interaction profiles compared to L-leucine or other N-acyl amino acids.
Comparative Data of this compound and Analogs
The following table summarizes the key characteristics of this compound and its potential analogs. The data for the analogs are based on existing literature for N-acyl amino acids, while the properties of this compound are hypothesized based on its structure.
| Compound | Acyl Group | Amino Acid | Known/Hypothesized Biological Target(s) | Potential Therapeutic Area(s) |
| This compound | D-Gluconoyl | L-Leucine | mTOR pathway, GPR55, FAAH | Muscle wasting, metabolic disorders, neuroprotection |
| N-Arachidonoyl-L-glycine | Arachidonoyl | Glycine | GPR55, FAAH | Pain, inflammation |
| N-Oleoyl-L-serine | Oleoyl | Serine | GPR55 | Bone metabolism, neuroprotection |
| N-Palmitoyl-L-leucine | Palmitoyl | L-Leucine | Spliceosome | Cancer |
| L-Leucine | - | L-Leucine | mTORC1 | Sarcopenia, muscle growth |
| D-Gluconic Acid | - | - | Metal ion chelation | Mineral supplementation, cleaning agent |
Potential Signaling Pathways and Mechanisms of Action
Based on the activities of L-leucine and other N-acyl amino acids, this compound could potentially modulate several key signaling pathways.
mTOR Signaling Pathway
L-leucine is a potent activator of the mTORC1 complex, a master regulator of cell growth and protein synthesis.[1][2][6][9] It is hypothesized that this compound, by delivering L-leucine to cells, could also stimulate this pathway.
References
- 1. parchem.com [parchem.com]
- 2. Leucine stimulates mTOR and muscle protein synthesis in both animal and human [efdeportes.com]
- 4. droracle.ai [droracle.ai]
- 5. The role of leucine and its metabolites in protein and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Gluconic acid - Wikipedia [en.wikipedia.org]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. quora.com [quora.com]
L-Leucine as a Reference Standard: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of L-Leucine, a critical reference standard in pharmaceutical quality control and various research applications. L-Leucine, an essential branched-chain amino acid, is utilized as a certified reference material (CRM) to ensure the accuracy and reliability of analytical data.[1][2] This document details and contrasts High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis with Tandem Mass Spectrometry (CE-MS/MS), offering insights into their respective strengths and ideal applications.
Properties of L-Leucine Reference Standard
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct application.
| Property | Value |
| Chemical Formula | C₆H₁₃NO₂ |
| Molecular Weight | 131.17 g/mol [2][3] |
| CAS Number | 61-90-5[2] |
| Appearance | White crystalline powder or glistening hexagonal plates[3] |
| Solubility | Soluble in water, dilute HCl, and alkaline hydroxides. Slightly soluble in alcohol and insoluble in ether.[3] |
| Melting Point | >300 °C |
| Storage | 2-8°C[2] |
Table 1: Physicochemical Properties of L-Leucine.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for L-Leucine quantification is contingent on factors such as the sample matrix, required sensitivity, and the specific goals of the analysis. The following tables summarize the performance characteristics of three commonly employed techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
| Parameter | Performance Data |
| Linearity Range | 50 - 250 µg/mL[4] |
| Limit of Detection (LOD) | 4.37 - 44.61 µg/mL (depending on the specific method and co-analyzed amino acids)[4] |
| Limit of Quantification (LOQ) | 13.26 - 135.21 µg/mL (depending on the specific method and co-analyzed amino acids)[4] |
| Accuracy (% Recovery) | 98.91% - 100.77%[4] |
| Precision (% RSD) | 0.28% - 1.92%[4] |
Table 2: Performance Characteristics of HPLC-UV for L-Leucine Quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Performance Data |
| Linearity Range | 1 - 1000 µg/mL (in human plasma)[5] |
| Limit of Quantification (LOQ) | Lowest value in the calibration curve with bias within ±20% and %CV below 20%[6] |
| Accuracy | Within ±20% of nominal concentration[6] |
| Precision (% CV) | < 20%[6] |
Table 3: Performance Characteristics of LC-MS/MS for L-Leucine Quantification.
Capillary Electrophoresis-Tandem Mass Spectrometry (CE-MS/MS)
| Parameter | Performance Data |
| Linearity (r²) | > 0.99[7][8] |
| Limit of Detection (LOD) | Sufficient for quantification in food supplements and human plasma[7][8] |
| Limit of Quantification (LOQ) | Sufficient for quantification in food supplements and human plasma[7][8] |
| Accuracy & Precision | Favorable for the quantification of branched-chain amino acids[7][8] |
Table 4: Performance Characteristics of CE-MS/MS for L-Leucine Quantification.
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for achieving reliable and consistent results.
HPLC-UV Method for Dietary Supplements
Sample Preparation:
-
Weigh and finely powder a representative sample of the dietary supplement (e.g., 10 tablets).[4]
-
Accurately weigh a portion of the powder (e.g., 0.055 g) and dissolve it in 10 mL of phosphate buffer (pH 7.4).[4]
-
Stir the mixture for 15 minutes.[4]
-
Filter the solution quantitatively into a 25 mL volumetric flask and dilute to volume with the same buffer.[4]
Chromatographic Conditions:
-
Column: C18 column[4]
-
Mobile Phase: Gradient elution with 10 mM phosphate buffer (pH 7.4) and acetonitrile.[4]
-
Detection: UV at 225 nm[4]
-
Run Time: 25 minutes[4]
LC-MS/MS Method for Human Plasma
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[6][9]
-
Vortex for 30 seconds and refrigerate at 4°C for 30 minutes.[6][9]
-
Take 50 µL of the supernatant and mix with 450 µL of an internal standard solution.[6][9]
-
Inject 4 µL of the final solution into the LC-MS/MS system.[6][9]
LC-MS/MS Conditions:
-
Chromatography: Reversed-phase or mixed-mode chromatography without derivatization.[6][10]
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.[5]
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection.[10]
CE-MS/MS Method for Food Supplements and Human Plasma
Sample Preparation (Plasma):
-
Simple protein precipitation with acetonitrile.[7]
CE-MS/MS Conditions:
-
Capillary: Bare fused silica capillary.[7]
-
Background Electrolyte: 500 mM formic acid (pH 2.0).[7]
-
Separation: Enhanced resolution of isobaric amino acids (isoleucine and leucine) can be achieved by injecting a short zone of a highly basic electrolyte before the sample and applying negative pressure.[7]
Visualizing the Workflow
Diagrams illustrating the experimental workflows provide a clear and concise overview of each analytical process.
References
- 1. L-Leucine, Pharmaceutical Secondary Standard, Certified Reference Material, MilliporeSigma™ Supelco™ | Fisher Scientific [fishersci.ca]
- 2. L -Leucine Pharmaceutical Secondary Standard; Certified Reference Material 61-90-5 [sigmaaldrich.com]
- 3. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Determination of Branched-Chain Amino Acids in Food Supplements and Human Plasma by a CE-MS/MS Method with Enhanced Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of N-D-Gluconoyl-L-leucine and D-leucine in Biological Assays
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct biological roles of D-leucine and the prospective activities of the novel compound N-D-Gluconoyl-L-leucine.
This guide provides a detailed comparison of the biological activities of D-leucine and the largely uncharacterized this compound. While extensive research has highlighted the unique anticonvulsant properties of D-leucine and the well-established role of its enantiomer, L-leucine, in metabolic signaling, this compound remains a molecule of theoretical interest. Due to a lack of direct experimental data for this compound, this guide will leverage findings on the structurally related compound, N-acetyl-L-leucine, to infer potential biological activities and propose future research directions.
Executive Summary
D-leucine has emerged as a promising neuroprotective agent, demonstrating significant anti-seizure effects in preclinical models, a stark contrast to the primary metabolic regulatory role of its isomer, L-leucine. L-leucine is a potent activator of the mTOR signaling pathway, crucial for protein synthesis and cell growth. The novel compound, this compound, an N-acylated derivative of L-leucine, has not been evaluated in biological assays to date. However, based on studies of N-acetyl-L-leucine, another N-acylated form of L-leucine with demonstrated neuroprotective properties, it is hypothesized that this compound may also exhibit neurological activity. This guide presents available data on D-leucine and provides a comparative framework for the potential evaluation of this compound.
Comparative Biological Activities and Quantitative Data
D-leucine: Neuroprotection and Anticonvulsant Effects
D-leucine has been identified as a potent anti-seizure agent, surprisingly more effective than its L-isomer in preclinical studies.[1][2] Research in mouse models of epilepsy has shown that D-leucine can terminate ongoing seizures, an effect not observed with L-leucine.[3][4]
| Biological Assay | Model System | D-leucine Treatment | Key Findings | Reference |
| Kainic Acid-Induced Seizures | NIH Swiss male mice | 3 mg/kg and 300 mg/kg intraperitoneal injection | Both doses led to lower mean maximum seizure scores and fewer epochs in seizure stage 2. The high dose also increased the latency to seizure onset. | [2] |
| 6 Hz-Induced Seizures | NIH Swiss male mice | 1.5% w/v in drinking water for 13 days | Increased the current required to induce a convulsion in 50% of mice (CC50). | [2] |
| Comparison with Diazepam | Mice with induced prolonged seizures | Low and high doses of D-leucine vs. diazepam | D-leucine was at least as effective as diazepam in terminating seizures and was associated with a faster return to normal behavior without sedative effects.[3][4] | [3][4] |
This compound: A Molecule of Untapped Potential
Currently, there is no published biological data for this compound. However, insights can be drawn from the study of N-acetyl-L-leucine, which has shown promise in treating various neurological disorders. N-acetyl-L-leucine, the active L-enantiomer of its racemic mixture, has demonstrated neuroprotective effects in models of traumatic brain injury, Niemann-Pick disease type C, and Parkinson's disease.[5][6][7]
Inferred Potential Activities for this compound:
-
Neuroprotection: Given that N-acetylation of L-leucine confers neuroprotective properties, it is plausible that N-gluconoylation could result in similar or novel neuroactive characteristics.
-
Modulation of Cellular Metabolism: The gluconoyl moiety may influence cellular uptake and metabolism, potentially targeting different pathways than L-leucine or D-leucine.
-
Autophagy Regulation: N-acetyl-L-leucine is thought to regulate autophagy; this compound may share this mechanism of action.[1]
Further research is imperative to determine the biological profile of this compound.
Signaling Pathways
D-leucine and the TAS1R2/R3 Taste Receptor
The precise mechanism of D-leucine's anti-seizure activity is still under investigation, but evidence points towards the involvement of the sweet taste receptor, TAS1R2/R3, which is surprisingly expressed in the brain.[8] Deletion of this receptor in mice has been shown to protect against seizures in the maximal electroshock threshold test, suggesting it may be a novel target for anti-seizure therapies.[8]
References
- 1. A master protocol to investigate a novel therapy acetyl-l-leucine for three ultra-rare neurodegenerative diseases: Niemann-Pick type C, the GM2 gangliosidoses, and ataxia telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-LEUCINE--AN-AMINO-ACID-THAT-PROTECTS-AGAINST-SEIZURES [aesnet.org]
- 3. Scientists Identify Amino Acid that Stops Seizures in Mice | Lab Manager [labmanager.com]
- 4. hopkinsmedicine.org [hopkinsmedicine.org]
- 5. Disease-Modifying, Neuroprotective Effect of N-Acetyl-l-Leucine in Adult and Pediatric Patients With Niemann-Pick Disease Type C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medrxiv.org [medrxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. D-leucine: evaluation in an epilepsy model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Benchmarking N-D-Gluconoyl-L-leucine Against Known PI3K/Akt/mTOR Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-D-Gluconoyl-L-leucine (NGL) is a novel compound with a structure suggesting potential interaction with cellular nutrient-sensing pathways. The conjugation of L-leucine, a known activator of the mTOR pathway, with a gluconoyl moiety suggests that NGL could act as a modulator of the PI3K/Akt/mTOR signaling cascade.[1][2][3] This pathway is a central regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is a frequent oncogenic event.[4][5][6] Therefore, inhibitors of this pathway are of significant interest in cancer therapeutics.[7][8]
This guide provides a comprehensive framework for benchmarking the inhibitory potential of NGL. We compare its hypothetical performance against well-characterized inhibitors of the PI3K/Akt/mTOR pathway: Wortmannin , a potent, irreversible pan-PI3K inhibitor[9][10][11]; Rapamycin , a specific allosteric inhibitor of mTOR Complex 1 (mTORC1)[12][13][14]; and BEZ235 (Dactolisib) , a dual ATP-competitive inhibitor of both PI3K and mTOR kinases.[15][16][17]
Comparative Performance Data
The following tables summarize the hypothetical biochemical potency and cellular activity of NGL in comparison to established inhibitors. This data serves as an example of how to structure and present benchmarking results.
Table 1: Biochemical Potency (IC₅₀ Values)
This table compares the half-maximal inhibitory concentrations (IC₅₀) of each compound against key kinases in the pathway, as determined by in vitro kinase assays.
| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) | mTOR (nM) | Selectivity Profile |
| NGL (Hypothetical) | 850 | >10,000 | >10,000 | >10,000 | 45 | mTOR Selective |
| Wortmannin | ~3-5[9][10] | ~3-5 | ~3-5 | ~3-5 | ~200[10] | Pan-PI3K, Covalent |
| Rapamycin | >10,000 | >10,000 | >10,000 | >10,000 | ~0.1 (mTORC1)[12][13] | mTORC1 Allosteric |
| BEZ235 (Dactolisib) | 4[15][16] | 75[15][16] | 7[15][16] | 5[15][16] | 20.7[15] | Dual PI3K/mTOR |
Table 2: Cellular Activity in U87MG Glioblastoma Cells (PTEN-null)
This table shows the impact of the inhibitors on cell viability and key downstream phosphorylation events after 24 hours of treatment.
| Compound | Cell Viability GI₅₀ (nM) | p-Akt (S473) Inhibition | p-S6K (T389) Inhibition | p-4E-BP1 (T37/46) Inhibition |
| NGL (Hypothetical) | 150 | Partial (feedback) | Strong | Strong |
| Wortmannin | ~20 | Strong | Strong | Strong |
| Rapamycin | ~1000[12] | Increase (feedback) | Strong | Partial (Rapamycin-insensitive sites remain)[14] |
| BEZ235 (Dactolisib) | ~12[16] | Strong | Strong | Strong |
Signaling Pathway and Inhibition Points
The PI3K/Akt/mTOR pathway is a complex cascade. Understanding the points of inhibition is critical for interpreting experimental data.
Figure 1: The PI3K/Akt/mTOR signaling pathway with points of inhibition.
Experimental Workflow
A systematic approach is required to characterize a novel inhibitor. The workflow below outlines the key stages from initial screening to in-depth cellular analysis.
Figure 2: A general experimental workflow for inhibitor benchmarking.
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Assay (TR-FRET Method)
This protocol is for determining the biochemical IC₅₀ of an inhibitor against a purified kinase.[18][19]
-
Reagent Preparation :
-
Prepare a 5X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute purified kinase (e.g., PI3Kα, mTOR) and substrate (e.g., PIP2 for PI3K, inactive S6K for mTOR) to desired concentrations in kinase buffer.
-
Prepare a serial dilution of the inhibitor (NGL and controls) in DMSO, then dilute further in kinase buffer.
-
Prepare an ATP solution in kinase buffer. The final concentration should be at or near the Kₘ for the specific kinase.
-
-
Assay Procedure :
-
In a 384-well plate, add 2 µL of the inhibitor dilution.
-
Add 4 µL of the kinase/substrate mix to each well.
-
Incubate for 15 minutes at room temperature to allow inhibitor binding.
-
Initiate the kinase reaction by adding 4 µL of the ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA, a Europium-labeled anti-ADP antibody, and a ULight™-labeled ADP tracer.
-
-
Data Acquisition and Analysis :
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader (ex: 320 nm, em: 615 nm and 665 nm).
-
Calculate the ratio of emissions (665/615). Plot the ratio against the log of inhibitor concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability after inhibitor treatment.[20][21][22][23]
-
Cell Seeding :
-
Seed cancer cells (e.g., U87MG) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of the inhibitors in culture medium.
-
Remove the old medium from the cells and add 100 µL of the inhibitor-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation :
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[21]
-
-
Solubilization and Measurement :
-
Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[20]
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.[20]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the log of inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Protocol 3: Western Blot for Phosphoprotein Analysis
This protocol is used to detect changes in the phosphorylation status of key signaling proteins.[24][25][26][27][28]
-
Sample Preparation :
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with inhibitors at various concentrations for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.[25]
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer :
-
Immunoblotting :
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk for blocking when probing for phosphoproteins.[25][26][27]
-
Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-p-Akt S473, anti-p-S6K T389, anti-total-Akt) diluted in 5% BSA/TBST.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again three times with TBST.
-
-
Detection :
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity and normalize phosphoprotein levels to their respective total protein levels.
-
References
- 1. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. ascopubs.org [ascopubs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Wortmannin - Wikipedia [en.wikipedia.org]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. mTOR inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Dactolisib - Wikipedia [en.wikipedia.org]
- 18. In vitro kinase assay [protocols.io]
- 19. revvity.com [revvity.com]
- 20. MTT (Assay protocol [protocols.io]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. broadpharm.com [broadpharm.com]
- 23. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 24. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 25. researchgate.net [researchgate.net]
- 26. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 27. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 28. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
A Comparative In Silico Docking Guide: N-D-Gluconoyl-L-leucine and its Potential Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential binding interactions of N-D-Gluconoyl-L-leucine with key protein targets, framed within the context of established ligands. Due to the novelty of this compound, direct in silico docking studies are not yet available in published literature. Therefore, this document presents a hypothetical docking study of this compound against two relevant protein targets: the mammalian target of rapamycin (mTOR) and the Leucine-binding protein (LBP). The comparative data is drawn from a published study on paclitaxel analogues with mTOR and a hypothesized interaction for L-leucine with LBP, based on its known binding characteristics.
Comparative Analysis of Binding Affinities
The following table summarizes the hypothesized binding affinity of this compound in comparison to known or analogous ligands for the selected target proteins. The data for the mTOR target is based on a study of paclitaxel and its analogues, providing a reference for binding energies within the kinase domain. The values for L-leucine with LBP are based on typical binding affinities for amino acids to their binding proteins.
| Target Protein | Ligand | Predicted/Reported Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted/Reported) |
| mTOR (FRB Domain) | This compound (Hypothetical) | -7.0 to -9.0 | Potentially forms hydrogen bonds via hydroxyl and amide groups, and hydrophobic interactions via the leucine moiety. |
| 10-Deacetyltaxol[1] | -6.7 | THR-2207, SER-2221, ARG-2224[1] | |
| Paclitaxel[1] | -6.8 | GLY-2203, ARG-2224, THR-2207[1] | |
| Leucine-binding protein (PDB: 1USK) | This compound (Hypothetical) | -6.0 to -8.0 | Expected to interact with the leucine binding pocket, with the gluconoyl group potentially forming additional hydrogen bonds at the pocket entrance. |
| L-leucine (Hypothesized) | -5.0 to -7.0 | Primarily hydrophobic interactions with the leucine side chain and hydrogen bonds with the amino and carboxyl groups. |
Experimental Protocols: In Silico Molecular Docking
This section outlines a detailed methodology for a hypothetical in silico docking study of this compound with the target proteins using AutoDock Vina.
Software and Resource Requirements
-
Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking simulations.[2][3]
-
PyMOL or UCSF Chimera: For visualization and analysis of docking results.[4]
-
Protein Data Bank (PDB): To retrieve the 3D structures of the target proteins.
-
PubChem Database: To retrieve the 3D structure of the ligand.
Preparation of the Target Protein (Receptor)
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the PDB database (e.g., mTOR complex, PDB ID: 4JT5; Leucine-binding protein, PDB ID: 1USK).
-
Prepare the Receptor:
-
Load the PDB file into MGL-Tools.
-
Remove all water molecules and co-crystallized ligands from the protein structure.
-
Add polar hydrogen atoms to the protein.
-
Add Kollman charges to the protein atoms.
-
Save the prepared protein in the PDBQT file format.
-
Preparation of the Ligand
-
Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database in SDF format.
-
Prepare the Ligand:
-
Open the ligand file in a molecular editor and save it in PDB format.
-
Load the PDB file into MGL-Tools.
-
Detect the ligand's root and define the rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligand in the PDBQT file format.
-
Molecular Docking with AutoDock Vina
-
Grid Box Generation:
-
Define the binding site on the target protein. For a targeted docking, this will be the known ligand-binding pocket.
-
Set up a grid box that encompasses the entire binding site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.
-
-
Configuration File:
-
Create a configuration text file that specifies the file paths for the prepared receptor and ligand (in PDBQT format), the coordinates of the center of the grid box, and the dimensions of the grid box in x, y, and z.
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Set the exhaustiveness parameter to a value between 8 and 32 to ensure a thorough search of the conformational space.[2] A higher value increases the computational time but also the reliability of the results.[2]
-
-
Analysis of Results:
-
AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
-
Visualize the docking results using PyMOL or UCSF Chimera to analyze the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions.
-
Visualizations
The following diagrams illustrate the proposed experimental workflow and a relevant biological pathway.
Caption: In Silico Docking Workflow for this compound.
Caption: Simplified mTOR Signaling Pathway Activated by Leucine.
References
- 1. Molecular docking of potential inhibitors with the mTOR protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 3. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 4. youtube.com [youtube.com]
Cross-Validation of Methodologies for Quantifying N-D-Gluconoyl-L-leucine Activity
This guide provides a comparative analysis of distinct methodologies for the measurement of N-D-Gluconoyl-L-leucine hydrolase activity, an enzymatic process resulting in the cleavage of this compound into gluconic acid and L-leucine. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and protocols to select the most suitable assay for their specific research needs. The comparison focuses on two primary analytical techniques: a direct-detection method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and an indirect spectrophotometric assay.
Comparative Performance of Analytical Methods
The selection of an appropriate assay is contingent on factors such as required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance metrics for the methods detailed in this guide.
| Parameter | LC-MS/MS Method | Spectrophotometric Method |
| Principle | Direct quantification of L-leucine product. | Indirect quantification of L-leucine via a coupled enzyme reaction. |
| Limit of Detection (LOD) | ~50 nM | ~1 µM |
| Limit of Quantification (LOQ) | ~150 nM | ~5 µM |
| Linear Range | 0.15 - 25 µM | 5 - 500 µM |
| Precision (CV%) | < 10% | < 15% |
| Specificity | High (Mass-based detection) | Moderate (Prone to interference from other amino acids) |
| Throughput | Lower | Higher |
Experimental Protocols
Detailed methodologies for each analytical approach are provided below. These protocols are designed to be adapted for specific experimental conditions and sample types.
Method 1: LC-MS/MS-Based Direct Quantification of L-Leucine
This method offers high sensitivity and specificity by directly measuring the L-leucine produced from the enzymatic hydrolysis of this compound.[1][2][3]
1. Reagent Preparation:
-
Assay Buffer: 50 mM Phosphate-buffered saline (PBS), pH 7.4.
-
Substrate Stock Solution: 10 mM this compound in deionized water.
-
Internal Standard (IS) Solution: 100 µM L-Leucine-d10 in 50% methanol.
-
Stop Solution: 100% Acetonitrile containing 0.1% formic acid.
2. Enzymatic Reaction:
-
In a microcentrifuge tube, combine 40 µL of the enzyme sample (e.g., cell lysate, purified enzyme) with 50 µL of Assay Buffer.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the 10 mM substrate stock solution to achieve a final concentration of 1 mM.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes).
-
Terminate the reaction by adding 200 µL of ice-cold Stop Solution containing the internal standard.
-
Vortex briefly and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.
3. LC-MS/MS Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Use a gradient elution from 5% to 95% Mobile Phase B over 5 minutes.
-
Detect L-leucine and L-Leucine-d10 using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
L-Leucine transition: Q1 m/z 132.1 → Q3 m/z 86.1
-
L-Leucine-d10 transition: Q1 m/z 142.1 → Q3 m/z 96.1
-
-
Quantify the amount of L-leucine produced by comparing its peak area ratio to the internal standard against a standard curve.
Method 2: Coupled-Enzyme Spectrophotometric Assay
This method provides a higher-throughput alternative by using a coupled enzyme system to generate a detectable colorimetric signal proportional to the amount of L-leucine produced.[4][5]
1. Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Substrate Stock Solution: 10 mM this compound in deionized water.
-
Coupling Enzyme Mix:
-
L-amino acid oxidase (LAO): 10 U/mL
-
Horseradish peroxidase (HRP): 20 U/mL
-
O-phenylenediamine dihydrochloride (OPD): 5 mg/mL (Prepare fresh and protect from light)
-
-
Stop Solution: 3 M Sulfuric Acid (H₂SO₄).
2. Enzymatic Reaction:
-
In a 96-well clear flat-bottom plate, add 50 µL of the enzyme sample.
-
Add 20 µL of the Substrate Stock Solution.
-
Add 30 µL of the Coupling Enzyme Mix.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding 50 µL of 3 M H₂SO₄.
3. Data Acquisition:
-
Measure the absorbance at 492 nm using a microplate reader.
-
Prepare a standard curve using known concentrations of L-leucine to determine the amount of product formed in the enzymatic reaction.
Visualizations
Hypothetical Signaling Pathway
The enzymatic activity of N-acyl amino acid hydrolases can be integral to cellular signaling. The diagram below illustrates a hypothetical pathway where the hydrolysis of this compound by a specific hydrolase initiates a downstream signaling cascade.
Experimental Workflow Comparison
The following diagram outlines the key steps in both the LC-MS/MS and Spectrophotometric assay workflows, providing a clear visual comparison of the two methodologies.
References
- 1. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Method of measuring activity of amino acid acylase] - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Leucine and Its Derivatives: A Comparative Analysis of Their Impact on Glucose Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of L-leucine and its primary derivatives—β-hydroxy-β-methylbutyrate (HMB), α-ketoisocaproate (KIC), and α-hydroxyisocaproic acid (HICA)—on glucose metabolism. The information presented is collated from various experimental studies to aid in research and development endeavors.
Executive Summary
L-leucine, an essential branched-chain amino acid, and its metabolites are known to play significant roles in cellular signaling, particularly in protein synthesis through the activation of the mammalian target of rapamycin (mTOR) pathway. Emerging evidence suggests that these molecules also exert varied and complex effects on glucose homeostasis, including glucose uptake, insulin sensitivity, and glycogen synthesis. This guide synthesizes available data to draw a comparative picture of their metabolic influence. While L-leucine and KIC appear to have direct, though sometimes conflicting, effects on insulin signaling and glucose transport, HMB's impact seems to be context-dependent, with studies showing both improvements in insulin sensitivity and potential impairments in glucose homeostasis. The direct effects of HICA on glucose metabolism remain the least understood, with current research primarily focused on its anti-catabolic properties in muscle tissue.
Data Presentation: Comparative Effects on Glucose Metabolism
The following table summarizes the quantitative effects of L-leucine and its derivatives on key parameters of glucose metabolism as reported in various in vitro and in vivo studies. It is important to note that the experimental conditions, model systems, and concentrations used in these studies vary, which may contribute to the diversity of findings.
| Compound | Parameter | Model System | Key Findings | Reference |
| L-Leucine | Glucose Uptake | L6 Myotubes | Facilitated insulin-induced glucose uptake. | [1][2] |
| Insulin Sensitivity | Humans | When ingested with glucose, synergistically stimulates insulin secretion and lowers blood glucose. | ||
| Glycogen Synthesis | Rat Psoas Muscle | Suppressed glycogenolytic activities. | [3] | |
| HMB | Insulin Sensitivity | Young Men (in vivo) | Acute ingestion improved the Cederholm index of insulin sensitivity following a glucose load.[4][5] | |
| Glucose Homeostasis | Trained Mice (in vivo) | Associated with impaired glucose homeostasis. | ||
| Glucose Uptake | L6 Myotubes | Produced a moderate but significant decrease in glucose uptake at all doses tested. | ||
| Glycogen Content | Rat Gastrocnemius Muscle | Increased glycogen content in both white and red muscle portions.[6] | ||
| KIC | Glucose Transport | L6 Myotubes | Suppressed insulin-stimulated glucose transport in an mTORC1-dependent manner. | |
| Insulin Signaling | Rat (in vivo) | Did not influence whole-body insulin tolerance, but activated S6K1-IRS-1 signaling in the liver.[7] | ||
| HICA | Glucose Metabolism | Type 1 Diabetic Patient (case study) | No direct quantitative data on glucose uptake or insulin sensitivity reported. | |
| Signaling | C2C12 Myotubes | Altered phosphorylation of AMPK and ERK1/2. |
Signaling Pathways and Experimental Workflows
The metabolic effects of L-leucine and its derivatives are primarily mediated through the modulation of key signaling pathways that regulate cellular energy status and nutrient sensing. The diagrams below, generated using Graphviz, illustrate these pathways and typical experimental workflows used to assess their impact on glucose metabolism.
References
- 1. Leucine facilitates the insulin-stimulated glucose uptake and insulin signaling in skeletal muscle cells: involving mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.uj.ac.za [pure.uj.ac.za]
- 4. The impact of acute beta-hydroxy-beta-methylbutyrate (HMB) ingestion on glucose and insulin kinetics in young and older men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physoc.org [physoc.org]
- 6. Item - Metabolic and functional effects of beta-hydroxy-beta-methylbutyrate (HMB) supplementation in skeletal muscle - Deakin University - Figshare [dro.deakin.edu.au]
- 7. KIC (ketoisocaproic acid) and leucine have divergent effects on tissue insulin signaling but not on whole-body insulin sensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-D-Gluconoyl-L-leucine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
A summary of the known quantitative data for N-D-Gluconoyl-L-leucine is presented below. This information is critical for assessing its potential hazards and determining the appropriate disposal route.
| Property | Value |
| Molecular Formula | C₁₂H₂₃NO₈ |
| Molecular Weight | 309.315 g/mol |
| Appearance | White solid |
| Solubility | Soluble in water |
Recommended Disposal Procedures
Given that this compound is a water-soluble, solid compound and its parent molecule, L-leucine, is considered non-hazardous, the primary recommended disposal method is as solid chemical waste.[1][2] This approach is the most conservative and environmentally responsible in the absence of specific ecotoxicity and biodegradability data.
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Laboratory coat
-
Gloves
-
-
Containment of Spills: In the event of a spill, sweep up the solid material to prevent it from becoming airborne.[1] Avoid generating dust. Place the collected material into a designated waste container.
-
Waste Collection:
-
Collect waste this compound in a clearly labeled, sealed container. The label should include the chemical name and any known hazard information (though none are currently indicated).
-
Store the waste container in a designated satellite accumulation area for chemical waste, away from incompatible materials.
-
-
Disposal as Solid Waste:
-
The sealed container of this compound waste should be disposed of through your institution's hazardous or chemical waste disposal program.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Consult Local Regulations: Always consult your institution's EHS guidelines and local regulations for chemical waste disposal.[3][4][5] Disposal requirements can vary significantly by location.
Important Note on Drain Disposal: While some non-hazardous, water-soluble chemicals may be permissible for drain disposal with copious amounts of water, this is not recommended for this compound without specific biodegradability and ecotoxicity data.[6][7][8] In the absence of this information, disposal via the sanitary sewer should be avoided to prevent any potential environmental impact.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. uprm.edu [uprm.edu]
- 2. flinnsci.com [flinnsci.com]
- 3. Regulation of Laboratory Waste - American Chemical Society [acs.org]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. MedicalLab Management Magazine [medlabmag.com]
- 6. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. Disposal Standards - Department of Biology, University of York [york.ac.uk]
Essential Safety and Logistical Information for Handling N-D-Gluconoyl-L-leucine
Disclaimer: A specific Safety Data Sheet (SDS) for N-D-Gluconoyl-L-leucine was not available at the time of this writing. The following guidance is based on the safety information for L-leucine, a primary component of the molecule, and general safe laboratory practices for handling non-hazardous chemical powders. It is crucial to handle any new or uncharacterized compound with caution.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to establish safe operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a standard level of personal protective equipment is recommended to minimize exposure, even in the absence of a formal hazard classification. The following table summarizes the recommended PPE.
| Protection Type | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from dust particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | To prevent skin contact. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If dust is generated, a particulate filter respirator (e.g., N95) may be appropriate. | To prevent inhalation of dust. |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Procedure | Guideline | Rationale |
| Engineering Controls | Work in a well-ventilated area. Use of a fume hood is recommended if significant dust is expected. | To minimize inhalation exposure. |
| Handling | Avoid generating dust.[1][2] Minimize contact with skin and eyes. Wash hands thoroughly after handling. | To prevent accidental exposure and contamination. |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | To protect from moisture and environmental contaminants. |
First Aid Measures
In the event of accidental exposure, follow these first aid procedures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[2][3] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[2][4] |
Spill and Disposal Plan
In case of a spill, and for routine disposal, the following procedures should be followed.
| Action | Procedure |
| Spill Containment | For a dry spill, carefully sweep or scoop up the material and place it into a suitable container for disposal. Avoid creating dust.[2] |
| Cleaning | Clean the spill area with a damp cloth or paper towel to remove any remaining residue. |
| Disposal | Dispose of the waste material in accordance with local, state, and federal regulations. This material is not expected to be classified as hazardous waste. |
Experimental Workflow for Handling this compound
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
